molecular formula C10H12O3 B190823 Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy- CAS No. 458-35-5

Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-

货号: B190823
CAS 编号: 458-35-5
分子量: 180.20 g/mol
InChI 键: JMFRWRFFLBVWSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Coniferyl Alcohol is a natural organic compound belonging to the class of phenylpropanoids, serving as a crucial precursor for the biosynthesis of lignin, a fundamental structural component of plant cell walls . In pharmaceutical and nutraceutical research, Coniferyl Alcohol is investigated for its potential bioactive properties. A 2024 study demonstrated its cardioprotective effects in a model of renovascular hypertension, where it significantly reduced blood pressure and improved cardiac dysfunction by modulating key inflammatory pathways, including the IL-17 and TNF signaling cascades, and down-regulating expression of MMP9, COX2, and TNF α . Furthermore, its dehydrogenation polymer (DHP) has shown promising antibacterial effects, significantly reducing infectivity of Chlamydia trachomatis in vitro by disrupting the adhesion and entry of the bacteria into host cells, suggesting potential for novel therapeutic development . Beyond biomedical applications, it is a vital compound in polymer science for studying lignin biosynthesis and structure. Recent research confirms that its 5,5'-type dimer can act as a potential lignin precursor, forming dehydrogenation polymers with linkages characteristic of natural lignin, which is essential for understanding biomass recalcitrance and developing novel biomaterials . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(3-hydroxyprop-1-enyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFRWRFFLBVWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26745-55-1
Details Compound: Coniferyl alcohol homopolymer
Record name Coniferyl alcohol homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26745-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9060029
Record name Coniferyl alcohol
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URL https://comptox.epa.gov/dashboard/DTXSID9060029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-35-5
Record name Coniferyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coniferyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: γ-Hydroxyisoeugenol – Natural Sources, Biosynthesis, and Biotransformation

[1][2]

Executive Summary

γ-Hydroxyisoeugenol (Chemical Name: 4-hydroxy-3-methoxycinnamyl alcohol; Synonym: Coniferyl alcohol) is a pivotal phenylpropanoid metabolite.[1][2][3] While widely recognized as a monolignol monomer in plant cell wall biosynthesis, it occupies a distinct niche in pharmaceutical research as a bioactive constituent of Asparagus cochinchinensis and Crataegus azarolus, and as a critical intermediate in the microbial biotransformation of isoeugenol to vanillin.

This guide provides a rigorous technical analysis of its natural occurrence, biosynthetic pathways (both de novo plant and microbial bioconversion), and isolation methodologies. It is designed for researchers requiring actionable protocols for extraction, synthesis, and analytical characterization.

Part 1: Chemical Identity & Physicochemical Profile[3]

The nomenclature "γ-Hydroxyisoeugenol" specifically refers to the hydroxylation of the terminal carbon (C9 or γ-position) of the isoeugenol propenyl side chain.[1][2]

PropertySpecification
IUPAC Name (E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-ol
Common Synonyms Coniferyl alcohol; Coniferol; γ-Hydroxyisoeugenol
CAS Number 458-35-5
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Solubility Soluble in Ethanol, Methanol, DMSO; Poorly soluble in water
Key Functional Groups Phenolic -OH (C4), Methoxy (C3), Allylic Alcohol (C9)

Part 2: Natural Sources[1][3][4][5][6][7]

Botanical Sources

γ-Hydroxyisoeugenol accumulates in specific medicinal plants, often functioning as a soluble phenolic antioxidant or a lignin precursor.[1][2]

SpeciesFamilyTissueAbundance/Context
Asparagus cochinchinensis AsparagaceaeRootsBioactive marker; associated with anti-inflammatory activity.[1][2][4]
Crataegus azarolus RosaceaeLeavesIdentified via LC-MS as a primary phenolic constituent (RT: 19.8 min).[1][2]
Magnolia officinalis MagnoliaceaeBarkMinor constituent alongside magnolol/honokiol.[1]
Pimpinella anisum ApiaceaeSeedsTrace intermediate in phenylpropanoid metabolism.[1]
Microbial Sources (Biotransformation)

Microorganisms capable of degrading isoeugenol (a major component of clove and nutmeg oil) produce γ-hydroxyisoeugenol as a transient intermediate before oxidation to vanillin.[1][2]

  • Fungi: Paecilomyces fulvus, Aspergillus niger, Trichosporon asahii.

  • Bacteria: Bacillus strains (e.g., Bacillus fusiformis), Pseudomonas sp.

Part 3: Biosynthetic Pathways[1][2]

Pathway A: De Novo Plant Biosynthesis (Phenylpropanoid Pathway)

In plants, γ-hydroxyisoeugenol (coniferyl alcohol) is synthesized from phenylalanine.[2] It is a "monolignol" exported to the cell wall for lignification, but soluble pools exist for defense.

Mechanism:

  • Deamination: Phenylalanine ammonia-lyase (PAL) converts Phenylalanine to Cinnamic acid.[1][2]

  • Hydroxylation/Methylation: Hydroxylation at C4 and methylation at C3 yields Ferulic acid.[1]

  • Reduction: Ferulic acid is activated to Feruloyl-CoA and reduced to Coniferaldehyde, then finally to Coniferyl alcohol (γ-Hydroxyisoeugenol) by Cinnamyl Alcohol Dehydrogenase (CAD).[1][2]

Pathway B: Microbial Biotransformation (Isoeugenol Degradation)

This is the preferred route for biotechnological production. Isoeugenol monooxygenases (IEM) catalyze the specific hydroxylation of the terminal methyl group of isoeugenol.

Mechanism:

  • Substrate: Isoeugenol (4-hydroxy-3-methoxy-1-propenylbenzene).[1][2]

  • Enzymatic Attack: IEM inserts an oxygen atom at the γ-carbon.[1][2]

  • Product: γ-Hydroxyisoeugenol.[1][2][3][4][5]

  • Fate: Often rapidly oxidized to Ferulic acid or Vanillin (if not arrested).

Biosynthesiscluster_legendLegendPheL-PhenylalanineCinCinnamic AcidPhe->CinPALFerFerulic AcidCin->FerC4H, C3H, COMTFerCoAFeruloyl-CoAFer->FerCoA4CLConAldConiferaldehydeFerCoA->ConAldCCRGammaγ-Hydroxyisoeugenol(Coniferyl Alcohol)ConAld->GammaCAD (Reduction)IsoIsoeugenol(Substrate)Iso->GammaIsoeugenol Monooxygenase (IEM)(Gamma-Hydroxylation)VanVanillinGamma->VanAlcohol Dehydrogenase(Oxidation)key1Plant De Novo Pathway (Blue)key2Microbial Biotransformation (Red)

Figure 1: Dual biosynthetic origin of γ-Hydroxyisoeugenol via Plant Phenylpropanoid pathway (Reduction) and Microbial Isoeugenol degradation (Oxidation).[2]

Part 4: Experimental Protocols

Protocol 1: Isolation from Asparagus cochinchinensis Roots

Objective: Extraction of soluble phenolic fraction containing γ-hydroxyisoeugenol.[1][2]

  • Pre-treatment: Wash fresh roots, slice into 2-3 mm pieces, and air-dry in shade (avoid direct sunlight to prevent photo-oxidation).[1][2] Grind to a fine powder (mesh size 40-60).

  • Solvent Extraction:

    • Suspend 100g powder in 500mL 80% Ethanol .

    • Maceration: Stir at Room Temperature (25°C) for 72 hours.

    • Note: Avoid reflux boiling to preserve heat-sensitive allylic alcohol groups.[1][2]

  • Concentration: Filter through Whatman No. 1 paper. Evaporate ethanol under reduced pressure (Rotary Evaporator) at 40°C.

  • Fractionation:

    • Resuspend residue in distilled water.[1]

    • Partition sequentially with n-Hexane (removes lipids) -> Ethyl Acetate.[1][2]

    • Collect the Ethyl Acetate fraction (contains phenylpropanoids).

  • Purification: Subject to Silica Gel Column Chromatography (Gradient: Chloroform:Methanol 100:0 to 80:20).

Protocol 2: Microbial Bioconversion (Isoeugenol -> γ-Hydroxyisoeugenol)

Objective: Biocatalytic synthesis using Trichosporon asahii or engineered E. coli expressing IEM.[1][2]

  • Inoculum Prep: Cultivate Trichosporon asahii in YPD broth at 28°C, 200 rpm for 24h.

  • Resting Cell Reaction:

    • Harvest cells by centrifugation (10,000 x g, 10 min).

    • Wash twice with 50 mM Phosphate Buffer (pH 7.0) .

    • Resuspend cells (20 g/L wet weight) in Phosphate Buffer.

  • Substrate Addition:

    • Add Isoeugenol (dissolved in 10% DMSO) to a final concentration of 5 g/L.

    • Critical Step: Add 1% Glucose as a co-substrate for cofactor regeneration (NADPH).

  • Incubation: Shake at 30°C, 180 rpm for 12-24 hours.

  • Termination: Acidify to pH 2.0 with HCl to stop reaction and protonate phenols for extraction.

  • Recovery: Extract with Ethyl Acetate (3x volume).

Part 5: Analytical Characterization

To validate the identity of γ-Hydroxyisoeugenol, use the following High-Performance Liquid Chromatography (HPLC) parameters.

HPLC Method (RP-C18):

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: Acetonitrile.[1]

  • Gradient: 0-5 min (5% B), 5-25 min (5% -> 40% B), 25-30 min (40% -> 100% B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (characteristic absorption of the enone/conjugated system) and 280 nm .

  • Retention Time Reference: ~19.8 min (varies by column; elutes before Isoeugenol due to higher polarity).

Mass Spectrometry (ESI-MS):

  • Mode: Negative Ion Mode [M-H]⁻.

  • m/z: 179.07 (Molecular ion for C₁₀H₁₂O₃).

  • Fragmentation: Loss of -CH₂OH group (m/z 149) is characteristic of the cinnamyl alcohol structure.[1][2]

References

  • Biosynthesis of Phenylpropanoids

    • Title: The Phenylpropanoid P
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link] (General reference for Monolignol pathway).

  • Microbial Biotransformation of Isoeugenol

    • Title: Bioconversion of isoeugenol to vanillin and vanillic acid using the resting cells of Trichosporon asahii.[6]

    • Source: PMC - NIH.[1][2]

    • URL:[Link][2]

  • Natural Occurrence in Crataegus

    • Title: Chemical Composition, Antioxidant, Anti-Inflammatory, and Antiproliferative Activities of the Plant Lebanese Crataegus azarolus L.[4][5]

    • Source: ResearchGate / Med Sci Monit Basic Res.[1]

    • URL:[Link]

  • Chemical Structure & Synonyms

    • Title: Coniferyl Alcohol (CID 1549095).[3]

    • Source: PubChem.[1][3][7]

    • URL:[Link][2]

  • Enzymatic Mechanism

    • Title: Biotransformation of Isoeugenol into Vanillin Using Immobilized Recombinant Cells Containing Isoeugenol Monooxygenase Active Aggregates.[1][8]

    • Source: PubMed.[1]

    • URL:[Link]

Coniferyl alcohol role in lignin biosynthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coniferyl Alcohol Role in Lignin Biosynthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary: The Pivot Point of Lignification

Coniferyl alcohol is not merely a passive monomer; it is the kinetic checkpoint determining the structural integrity of the plant cell wall and a potent bioactive precursor in pharmaceutical synthesis.[1] As the direct precursor to Guaiacyl (G) lignin , its biosynthesis represents the final reductive step in the phenylpropanoid pathway before irreversible radical polymerization.

For researchers in metabolic engineering and pharmacology, coniferyl alcohol holds dual significance:

  • Structural: It dictates the "recalcitrance" of biomass.[1] Modulating its pool size alters the G:S (Guaiacyl:Syringyl) ratio, directly impacting biofuel saccharification efficiency.

  • Regulatory: Recent evidence identifies coniferyl alcohol as a signaling molecule that feedback-regulates its own synthesis by triggering the proteolysis of Phenylalanine Ammonia-Lyase (PAL).[1]

This guide dissects the enzymatic production, regulatory feedback, and polymerization of coniferyl alcohol, providing actionable protocols for its quantification and manipulation.[1]

Part 1: The Biosynthetic Engine (Upstream)

The synthesis of coniferyl alcohol is a high-flux metabolic route requiring precise redox control.[1] It diverges from the central phenylpropanoid pathway at feruloyl-CoA.[1]

1.1 Enzymatic Mechanism: The Reductive Cascade

Two specific enzymes catalyze the reduction of the carboxylic acid moiety to the alcohol:

  • Cinnamoyl-CoA Reductase (CCR): The first committed step to monolignols.[1][2][3] It reduces feruloyl-CoA to coniferaldehyde.[1] This reaction is thermodynamically reversible but driven forward by the rapid consumption of the aldehyde.

  • Cinnamyl Alcohol Dehydrogenase (CAD): The terminal enzyme.[1] It reduces coniferaldehyde to coniferyl alcohol using NADPH.[1]

    • Kinetic Insight: CAD exhibits a specific affinity for coniferaldehyde (

      
       in specific isoforms), acting as a metabolic "sink" to prevent the accumulation of toxic aldehydes.
      
1.2 Pathway Visualization

The following diagram illustrates the flow from Phenylalanine to G-Lignin, highlighting the critical enzymatic checkpoints.

LigninPathway Phe L-Phenylalanine Cinn Cinnamic Acid Phe->Cinn Deamination CoumCoA p-Coumaroyl-CoA Cinn->CoumCoA Hydroxylation/Ligation FerCoA Feruloyl-CoA CoumCoA->FerCoA Methylation (CCoAOMT) ConAld Coniferaldehyde FerCoA->ConAld Reduction (NADPH) FerCoA->ConAld CCR ConAlc CONIFERYL ALCOHOL (Monolignol) ConAld->ConAlc Reduction (NADPH) ConAld->ConAlc CAD GLignin Guaiacyl (G) Lignin ConAlc->GLignin Radical Coupling ConAlc->GLignin POX/LAC PAL PAL CCR CCR (Cinnamoyl-CoA Reductase) CAD CAD (Cinnamyl Alcohol Dehydrogenase) POX Peroxidase/Laccase

Figure 1: The reductive biosynthesis pathway of coniferyl alcohol. CCR and CAD (highlighted) are the primary targets for metabolic engineering.

Part 2: Metabolic Regulation (Advanced Insight)

Standard textbooks depict this pathway as linear.[1] However, advanced application science recognizes a feed-forward and feed-back regulatory loop .[1]

The Coniferyl Alcohol Feedback Mechanism: Recent proteomic studies (e.g., Frontiers in Plant Science, 2022) have demonstrated that coniferyl alcohol acts as a signal to downregulate its own production when the pool size exceeds polymerization capacity.

  • Transcriptional Repression: Excess coniferyl alcohol induces the expression of MYB4 and MYB7 transcription factors.[1][4] These repress the promoters of upstream genes like PAL1, 4CL1, and HCT.[1]

  • Proteolytic Degradation: Coniferyl alcohol triggers the expression of Kelch repeat F-box proteins (KFB39/50 ).[1] These proteins ubiquitinate PAL (Phenylalanine Ammonia-Lyase), marking it for degradation by the 26S proteasome.

Implication for Engineering: Simply overexpressing CAD may fail if this negative feedback loop is not silenced (e.g., by knocking out KFB39).[1]

Regulation CA Coniferyl Alcohol (Accumulation) MYB MYB4 / MYB7 (Repressors) CA->MYB Induces Expression KFB KFB39 / KFB50 (F-Box Proteins) CA->KFB Induces Expression PAL_Gene PAL Gene Transcription MYB->PAL_Gene Inhibits (Repression) PAL_Prot PAL Enzyme Stability KFB->PAL_Prot Triggers Degradation (Ubiquitination)

Figure 2: The coniferyl alcohol-mediated negative feedback loop regulating upstream enzyme stability and transcription.

Part 3: Polymerization and Structural Impact[1]

Once synthesized, coniferyl alcohol is exported to the apoplast.[1] Here, the "random vs. directed" coupling debate exists, but the consensus favors a chemically driven radical coupling constrained by the matrix.

3.1 The Radical Mechanism

Peroxidases (using


) and laccases (using 

) oxidize the phenol group, creating a resonance-stabilized phenoxy radical.
  • 
    -O-4 Linkage:  The most common linkage in G-lignin (50-70%). It is favored because the electron density is high at the 
    
    
    
    -position of the alkene tail.
  • 
    -5 Linkage (Phenylcoumaran):  Creates a cyclic structure, increasing rigidity.
    
  • 5-5' Linkage (Biphenyl): Creates highly resistant carbon-carbon bonds, crucial for structural support in softwoods.[1]

3.2 G-Lignin Characteristics

Coniferyl alcohol polymerization results in Guaiacyl lignin .[1]

  • Topology: More branched and condensed than Syringyl (S) lignin.[1]

  • Industrial Relevance: The C5 position on the aromatic ring is open (unlike in sinapyl alcohol), allowing for 5-5' cross-linking. This makes G-lignin (softwoods) significantly harder to pulp or degrade enzymatically than S-lignin (hardwoods).

Part 4: Technical Protocols

Protocol A: High-Fidelity HPLC Quantification

Self-Validating System: This protocol uses an internal standard (3,4-dimethoxyphenol) to correct for extraction efficiency, ensuring data trustworthiness.

Objective: Quantify free coniferyl alcohol in plant xylem extracts.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffer).[1]

  • Mobile Phase B: Acetonitrile (organic modifier).[1]

  • Internal Standard (IS): 3,4-Dimethoxyphenol (structurally similar but distinct retention time).

Workflow:

  • Extraction: Grind 100mg fresh tissue in liquid

    
    . Add 1 mL Methanol containing 50 µM IS. Sonicate 15 min at 4°C.
    
  • Clarification: Centrifuge at 12,000 x g for 10 min. Filter supernatant (0.22 µm PTFE).[1]

  • Chromatography:

    • Flow Rate: 0.8 mL/min.[1]

    • Gradient: 5% B (0 min)

      
       30% B (10 min) 
      
      
      
      95% B (12 min).
  • Detection: UV Absorbance at 280 nm (general phenolic) and 254 nm (conjugated double bond specificity).[1]

  • Validation Check: Calculate the Recovery Rate (RR) of the IS.

    • Pass Criteria:

      
      .[1][4] If outside this range, re-extract.
      
Protocol B: Genetic Verification of CAD Activity

Objective: Confirm CAD downregulation (e.g., in a mutant or RNAi line).[1]

Method: The "Wiesner Test" (Phloroglucinol-HCl staining).

  • Principle: Phloroglucinol reacts specifically with cinnamaldehyde end-groups.[1]

  • Causality: If CAD is downregulated, coniferaldehyde accumulates and incorporates into lignin.[1]

  • Observation:

    • Wild Type: Stains pink/red (trace aldehydes).[1]

    • CAD Deficient: Stains intense red/purple (high aldehyde incorporation).[1]

Part 5: Pharmacological & Industrial Frontiers[1]

5.1 Drug Development: The Lignan Connection

Coniferyl alcohol is the stereochemical precursor to Lignans (dimers), not just lignin (polymers).

  • Podophyllotoxin: A coniferyl alcohol derivative used to synthesize chemotherapy drugs (Etoposide).[1]

  • Dirigent Proteins: In pharma applications, "Dirigent Proteins" are added to in vitro coupling reactions to force the radical coupling into specific stereoisomers (e.g., (+)-pinoresinol) rather than random lignin.

5.2 Biofuel Engineering[1][4][5]
  • Strategy: Downregulating CAD leads to "aldehyde-rich lignin."[1]

  • Result: These aldehyde linkages are chemically more labile (easier to break) than alcohol-derived ether bonds.[1] This significantly reduces the energy required for biomass pretreatment.[1]

References

  • Vanholme, R., et al. (2010). Lignin Biosynthesis and Structure.[1] Plant Physiology. Link

  • Zhang, X., et al. (2022). Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation.[1] Frontiers in Plant Science. Link

  • Tobimatsu, Y., & Schuetz, M. (2019). Lignin Polymerization: How Do Plants Manage the Chemistry So Well? Current Opinion in Biotechnology. Link

  • BenchChem. (2025). HPLC Analysis of Dihydroconiferyl Alcohol: Application Note. Link

  • Ralph, J., et al. (2004). Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids.[1] Phytochemistry Reviews. Link

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-[1]

Executive Summary

Coniferyl Alcohol (CA) is a phenylpropanoid metabolite and one of the three primary monolignols (alongside p-coumaryl and sinapyl alcohols) responsible for lignin biosynthesis in vascular plants.[1][2][3] While historically studied for its structural role in plant cell wall lignification, recent pharmacological research has repositioned CA as a bioactive small molecule with significant cardioprotective, anti-inflammatory, and antioxidant properties .[1]

This guide synthesizes the physicochemical profile, biosynthetic regulation, and emerging therapeutic mechanisms of CA.[1] It provides researchers with actionable protocols for solubility, in vitro assaying, and mechanistic validation, specifically highlighting its ability to modulate the NF-κB and Nrf2 signaling axes.[1]

Molecular Identity & Physicochemical Profile

Understanding the chemical stability of CA is critical for experimental reproducibility.[1] As a phenolic allyl alcohol, it is susceptible to oxidation and polymerization (lignification) if mishandled.[1]

PropertySpecification
IUPAC Name 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol
Common Name Coniferyl Alcohol
CAS Number 458-35-5
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Solubility Soluble in DMSO, Ethanol, Methanol.[1] Poorly soluble in water.[1]
Stability Light-sensitive; prone to radical-mediated polymerization.[1] Store at -20°C under inert gas (Argon/Nitrogen).
Key Functional Groups Phenolic -OH (Antioxidant site), Allylic -OH (Polymerization site), Methoxyl group.[1]

Biosynthetic Context & Regulation

CA is not merely a passive building block; it acts as a signaling molecule that feedback-regulates its own synthesis.[1] It is derived from the phenylpropanoid pathway, starting from phenylalanine.[1]

The Phenylpropanoid Pathway

The synthesis involves the deamination of phenylalanine followed by hydroxylation and methylation steps.[1][2]

Biosynthesis Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL CoumaricAcid p-Coumaric Acid CinnamicAcid->CoumaricAcid C4H FerulicAcid Ferulic Acid CoumaricAcid->FerulicAcid C3H / COMT Coniferaldehyde Coniferaldehyde FerulicAcid->Coniferaldehyde CCR ConiferylAlcohol CONIFERYL ALCOHOL (Target Molecule) Coniferaldehyde->ConiferylAlcohol CAD Lignin Guaiacyl Lignin (Polymer) ConiferylAlcohol->Lignin Peroxidase/Laccase Signaling Inhibitory Feedback (Proteolysis of PAL) ConiferylAlcohol->Signaling Signaling->Phenylalanine Inhibits PAL

Figure 1: Biosynthetic pathway of Coniferyl Alcohol showing its dual role as a lignin precursor and a negative feedback regulator of Phenylalanine Ammonia-Lyase (PAL).[1]

Pharmacological Mechanisms

Recent studies have identified CA as a potent modulator of mammalian inflammatory and oxidative pathways.[1] Unlike its polymer (lignin), monomeric CA exhibits high bioavailability and specific intracellular targeting.[1]

Cardioprotection & Anti-Hypertension

CA has been demonstrated to improve cardiac dysfunction in renovascular hypertension models.[1][4][5]

  • Mechanism: It downregulates Angiotensin II (Ang II) signaling.[1]

  • Outcome: Reduction in myocardial hypertrophy, fibrosis, and systolic blood pressure.[1][4]

  • Key Targets: MMP9 (Matrix Metallopeptidase 9) and COX-2 suppression.[1][4]

Anti-Inflammatory Signaling (NF-κB Axis)

CA acts as an inhibitor of the NF-κB canonical pathway, preventing the transcription of pro-inflammatory cytokines.[1]

Antioxidant Defense (Nrf2 Axis)

CA activates the Nrf2 pathway, promoting the expression of Phase II detoxifying enzymes.[1]

Mechanism cluster_cytosol Cytoplasm cluster_nucleus Nucleus Stimulus Oxidative Stress / LPS / Ang II IKK IKK Complex Stimulus->IKK CA Coniferyl Alcohol CA->IKK Inhibits Keap1 Keap1 CA->Keap1 Disrupts Interaction IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB DNA_Inf Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->DNA_Inf Transcription Nrf2 Nrf2 Keap1->Nrf2 Releases DNA_Antiox Antioxidant Genes (HO-1, NQO1) Nrf2->DNA_Antiox Transcription

Figure 2: Dual mechanistic action of CA.[1] It inhibits the inflammatory NF-κB pathway while simultaneously activating the cytoprotective Nrf2 pathway.[1]

Experimental Protocols

Formulation for In Vivo/In Vitro Administration

CA is hydrophobic.[1] Proper solubilization is required to prevent precipitation in aqueous media.[1]

Stock Solution (20 mg/mL):

  • Dissolve CA powder in 100% DMSO.[1]

  • Vortex until clear.

Working Solution (Example for IP Injection): To prepare 1 mL of working solution:

  • Take 100 µL of DMSO Stock.[1][5]

  • Add 400 µL PEG300 (Polyethylene glycol).[1] Mix well.

  • Add 50 µL Tween-80. Mix well.

  • Add 450 µL Saline (0.9% NaCl) slowly while vortexing. Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1]

In Vitro Cytoprotection Assay (H9C2 Cardiomyocytes)

Objective: Assess CA's ability to protect against Angiotensin II-induced toxicity.[1]

  • Cell Culture: Seed H9C2 cells (5 × 10³ cells/well) in DMEM + 10% FBS.

  • Pre-treatment: Incubate cells with CA (10, 25, 50 µM) for 2 hours.

    • Control: DMSO vehicle (<0.1%).[1]

  • Induction: Add Angiotensin II (1 µM) to induce hypertrophy/apoptosis.[1]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Viability Readout: Add MTT reagent (0.5 mg/mL).[1] Incubate 4 hours. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.[1]

  • Western Blot Validation: Lyse cells and probe for Cleaved Caspase-3 (apoptosis marker) and HO-1 (antioxidant marker).[1]

DPPH Radical Scavenging Assay

Objective: Quantify direct antioxidant activity.[1]

  • Preparation: Prepare 0.1 mM DPPH solution in methanol (protect from light).

  • Reaction: Mix 100 µL of CA (various concentrations in methanol) with 100 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    [1]
    

Therapeutic Potential & Future Outlook

Therapeutic AreaCurrent StatusKey Finding
Hypertension Preclinical (Mice)Reduces systolic BP and cardiac fibrosis via MMP9/COX-2 inhibition.[1][4]
Neuroinflammation Preclinical (Microglia)Inhibits LPS-induced microglial activation; potential for neurodegenerative diseases.[1][6]
Antifungal AgriculturalInhibits growth of Verticillium longisporum (wilt pathogen).[1]

Drug Development Insight: While CA shows promise, its rapid metabolism (glucuronidation) may limit systemic half-life.[1] Future development should focus on CA-glycosides (Coniferin) as prodrugs or stable ether derivatives that retain the phenolic pharmacophore but resist rapid metabolic clearance.[1]

References

  • Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation. Frontiers in Plant Science. (2022).[1]

  • Coniferyl alcohol improves cardiac dysfunction in renovascular hypertension. MedChemExpress / Biochemical Pharmacology. (2024).[1]

  • Anti-inflammatory and antioxidant mechanisms of coniferaldehyde/alcohol in lipopolysaccharide-induced neuroinflammation. European Journal of Pharmacology. (2024).[1][6]

  • Lignin biosynthesis: old roads revisited and new roads explored. Current Opinion in Biotechnology. (2013).[1]

  • PubChem Compound Summary: Coniferyl Alcohol. National Center for Biotechnology Information.[1]

Sources

Technical Monograph: Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy- (Coniferyl Alcohol)

[1][2][3][4]

CAS Number: 458-35-5 Common Name: Coniferyl Alcohol Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol [1][2][3][4]

Executive Summary

Coniferyl alcohol (CAS 458-35-5) is a monolignol of paramount importance in plant physiology and emerging pharmacological research.[2][3][4] Structurally defined as 4-(3-hydroxy-1-propenyl)-2-methoxyphenol, it serves as the primary precursor for Guaiacyl (G) lignin, the dominant structural polymer in gymnosperms (softwoods).[2] Beyond its structural role in cell wall lignification, recent investigations have elucidated its potential as a bioactive agent with antioxidant, antifungal, and cardioprotective properties. This guide synthesizes the compound's biosynthetic origins, radical-mediated reactivity, analytical characterization, and experimental protocols for research applications.

Molecular Architecture and Physicochemical Profile[5][6]

Coniferyl alcohol exists primarily as the trans-isomer in nature.[2] Its structure features a guaiacyl ring (a catechol monomethyl ether) coupled to a propenyl side chain terminating in a primary alcohol. This specific architecture dictates its reactivity: the phenolic hydroxyl group is the site of radical generation, while the conjugated double bond allows for resonance stabilization, facilitating the formation of complex lignin polymers.

Table 1: Physicochemical Specifications
PropertySpecification
Appearance Colorless to pale yellow crystalline solid
Melting Point 74 – 76 °C
Solubility Soluble in Ethanol, MeOH, DMSO, Acetone, Ether; Slightly soluble in hot water
LogP ~1.05 (Lipophilic)
pKa ~9.5 (Phenolic OH)
Stability Sensitive to oxidation and light; polymerizes spontaneously if not stored at -20°C

Biosynthetic Pathway: The Phenylpropanoid Route[7][8][9][10]

The synthesis of coniferyl alcohol is a tightly regulated process within the phenylpropanoid pathway. It begins with the deamination of phenylalanine and proceeds through a series of hydroxylation, methylation, and reduction steps.[5]

Mechanistic Insight

The final conversion from coniferaldehyde to coniferyl alcohol is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD) . This step is critical; CAD deficiency leads to the incorporation of aldehydes into the lignin polymer, altering cell wall digestibility and structural integrity.

Visualization: Phenylpropanoid Biosynthesis Flow

PhenylpropanoidPathwayPheL-PhenylalanineCinCinnamic AcidPhe->CinPAL (Phenylalanine ammonia-lyase)Coup-Coumaric AcidCin->CouC4H (Cinnamate 4-hydroxylase)CouCoAp-Coumaroyl-CoACou->CouCoA4CL (4-Coumarate:CoA ligase)CafCoACaffeoyl-CoACouCoA->CafCoAHCT/C3H (Hydroxylases)FerCoAFeruloyl-CoACafCoA->FerCoACCoAOMT (Methyltransferase)ConAldConiferaldehydeFerCoA->ConAldCCR (Cinnamoyl-CoA reductase)ConAlcCONIFERYL ALCOHOL(CAS 458-35-5)ConAld->ConAlcCAD (Cinnamyl alcohol dehydrogenase)

Figure 1: The enzymatic cascade leading to Coniferyl Alcohol.[2][6] The final reduction by CAD is the rate-limiting step for monolignol availability.[2]

Lignification: Radical Coupling and Polymerization

In the plant cell wall, coniferyl alcohol undergoes "dehydrogenative polymerization." This is not a simple step-growth polymerization but a radical coupling process initiated by peroxidases (using H₂O₂) or laccases (using O₂).

The Radical Mechanism
  • Initiation: An enzyme abstracts a hydrogen atom from the phenolic hydroxyl group, creating a phenoxy radical.

  • Resonance: The unpaired electron delocalizes across the ring and the conjugated side chain (at positions

    
    , 
    
    
    , and
    
    
    ).
  • Coupling: Two radicals collide. The most thermodynamically favorable linkage is the

    
     bond (ether linkage), which constitutes 50-80% of native lignin.[2] Other linkages include 
    
    
    (phenylcoumaran) and
    
    
    (resinol).[2]
Visualization: Radical Coupling Logic

RadicalCouplingcluster_DimersDimerization ProductsMonomerConiferyl AlcoholRadicalPhenoxy Radical(Resonance Hybrids)Monomer->Radical1e- OxidationEnzymePeroxidase / H2O2Enzyme->RadicalBO4β-O-4 Ether(Dominant)Radical->BO4Coupling at β + O4B5β-5 PhenylcoumaranRadical->B5Coupling at β + C5BBβ-β ResinolRadical->BBCoupling at β + β

Figure 2: The fate of Coniferyl Alcohol during lignification.[2] The radical stabilization dictates the frequency of inter-unit linkages.

Pharmacological & Therapeutic Potential[12][13]

While historically viewed as a plant structural unit, recent data positions coniferyl alcohol as a potent bioactive small molecule.

A. Cardioprotection and Hypertension

A 2024 study utilized network pharmacology and experimental validation to show that coniferyl alcohol (Coniferol) mitigates cardiac dysfunction in renovascular hypertension.[7][8]

  • Mechanism: Downregulation of the MMP9/COX2/TNFα/IL-17 signaling axis.[2][8]

  • Outcome: Reduced myocardial tissue damage, lowered blood pressure, and inhibition of cardiac fibrohypertrophy.[7][8]

B. Antifungal Activity

Coniferyl alcohol exhibits specific toxicity against fungal pathogens such as Verticillium longisporum.[9] It acts as a phytoalexin, reinforcing the plant's chemical defense system.

Analytical Characterization

Accurate identification requires NMR spectroscopy. The following data corresponds to Coniferyl Alcohol in CDCl₃ (Deuterated Chloroform).

Table 2: ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityAssignment
1 129.3--Quaternary C
2 108.56.90dAromatic H
3 146.7--C-OMe
4 145.6--C-OH
5 114.66.88dAromatic H
6 120.36.92ddAromatic H
7 (

)
126.26.50dAlkene H
8 (

)
129.36.22dtAlkene H
9 (

)
63.74.30dCH₂-OH
OMe 55.93.90sMethoxy

Note: Shifts may vary slightly based on concentration and temperature.[10] Data synthesized from BMRB and literature sources.

Experimental Protocols

Protocol A: Biomimetic Lignification (Dimer Synthesis)

Objective: To synthesize lignin dimers (


2
  • Preparation: Dissolve 100 mg of Coniferyl Alcohol in 5 mL of Acetone. Dilute into 100 mL of Acetate Buffer (0.1 M, pH 4.5).

  • Enzyme Addition: Add Laccase (from Trametes versicolor, ~20 U/mg) to the solution.[11]

  • Reaction: Stir vigorously at room temperature under open air (to supply O₂) for 2-4 hours. The solution will turn turbid as polymers/dimers form.

  • Termination: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over MgSO₄, evaporate solvent, and separate dimers via silica gel chromatography (Hexane:Ethyl Acetate gradient).

Protocol B: DPPH Radical Scavenging Assay

Objective: To quantify the antioxidant capacity of Coniferyl Alcohol.

  • Stock Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol. Protect from light.[12]

  • Sample Prep: Dissolve Coniferyl Alcohol in Methanol to create a concentration gradient (10, 20, 50, 100 µM).

  • Assay: Mix 0.5 mL of sample with 3.0 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm .

  • Calculation:

    
    [10]
    

References

  • Frontiers in Plant Science. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation. [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Metabolite: Coniferyl Alcohol NMR Data. [Link]

  • SIELC Technologies. HPLC Separation of Coniferyl Alcohol. [Link]

  • National Institutes of Health (NIH). Mechanism Actions of Coniferyl Alcohol in Improving Cardiac Dysfunction. [Link]

Coniferyl Alcohol: The Metabolic Governor of Lignification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Monolignol Signaling[1]

Executive Summary

Historically categorized merely as a structural monomer for Guaiacyl (G) lignin, Coniferyl Alcohol (CA) has emerged as a critical non-peptide signaling molecule.[1][2] It functions as a metabolic checkpoint, executing a feedback loop that governs the phenylpropanoid pathway's flux.[1][2] This guide delineates the mechanisms by which CA regulates its own biosynthesis through Kelch repeat F-box (KFB) protein-mediated proteolysis and transcriptional repression, providing a blueprint for researchers manipulating plant biomass and secondary metabolism.[1][2]

Part 1: The Signaling Mechanism

Unlike peptide hormones that bind to extracellular receptors, Coniferyl Alcohol functions through metabolic feedback signaling .[1][2] The accumulation of cytosolic CA serves as a "stop signal" for the phenylpropanoid pathway, preventing cytotoxic accumulation of intermediates and redirecting metabolic flux.

1. The KFB-PAL Proteolytic Feedback Loop

The primary signaling node is the interaction between CA and Phenylalanine Ammonia-Lyase (PAL) , the entry-point enzyme of the pathway.

  • The Sensor: The signal is transduced via Kelch repeat F-box (KFB) proteins (specifically KFB01, KFB20, KFB39, KFB50 in Arabidopsis).[1][2]

  • The Mechanism: High levels of CA induce the expression and stability of these KFB proteins.[1]

  • The Effector: KFBs form an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex that specifically targets PAL isozymes for ubiquitination and subsequent degradation by the 26S proteasome.[1][2]

  • The Result: Rapid reduction of PAL protein levels, throttling the entry of phenylalanine into the pathway.[2]

2. Transcriptional Repression via MYB Factors

Simultaneously, CA triggers a transcriptional brake:[2]

  • CA treatment induces the expression of MYB4 and MYB7 .[1][2][3]

  • These R2R3-MYB transcription factors act as repressors.[1][2]

  • They bind to the promoters of upstream lignin genes (e.g., C4H, 4CL) and repress their transcription, reinforcing the metabolic blockade.[2]

3. Visualization of the Signaling Pathway

The following diagram illustrates the dual-action feedback loop:

CA_Signaling Figure 1: Coniferyl Alcohol (CA) Feedback Inhibition Pathway Phenylalanine Phenylalanine PAL PAL Enzyme (Entry Point) Phenylalanine->PAL Intermediates Cinnamate → Coumaroyl-CoA PAL->Intermediates Proteasome 26S Proteasome (Degradation) PAL->Proteasome Degradation Biosynthesis Lignin Biosynthesis (CCR / CAD) Intermediates->Biosynthesis CA Coniferyl Alcohol (Cytosolic Accumulation) Biosynthesis->CA KFB KFB Proteins (Ubiquitin Ligase) CA->KFB Induces/Stabilizes MYB MYB4 / MYB7 (Transcriptional Repressors) CA->MYB Induces Expression KFB->PAL Ubiquitination Nucleus Nucleus (Gene Expression) MYB->Nucleus Translocation Nucleus->PAL Represses Transcription Nucleus->Biosynthesis Represses C4H/4CL

Caption: CA acts as a dual-regulator: it promotes the proteolytic degradation of PAL via KFB proteins and transcriptionally represses biosynthetic genes via MYB4/7.[2][3][4][5]

Part 2: Transport Dynamics (The Logistics)

For CA to act as a signal, its intracellular concentration must be tightly controlled.[2] This involves a balance between export (to the apoplast for lignification) and storage (vacuolar sequestration).[2]

CompartmentFormTransporter / MechanismFunction
Cytosol Aglycone (Free CA)Biosynthesis SiteActive signaling pool.[1][2] Triggers KFB/MYB loops if accumulated.[1][2]
Apoplast Aglycone / RadicalsABC Transporters (e.g., ABCG29) & Passive DiffusionPolymerization into Lignin by Peroxidases/Laccases.[1][2]
Vacuole Glucoside (Coniferin)ABCC Transporters (e.g., ABCC6/7)Storage/Detoxification.[1][2][6] Coniferin is inactive as a signal.[1][2]

Key Insight: The conversion of CA to Coniferin by UDP-glycosyltransferases (UGTs) is a desensitization mechanism.[1][2] Overexpression of UGTs can dampen the CA signal, leading to "leaky" regulation and higher lignin content, as the feedback loop is bypassed.[2]

Part 3: Experimental Protocols

To study CA signaling, one must distinguish between its structural incorporation and its regulatory role.[1][2]

Protocol A: The "Signaling Trigger" Assay (Exogenous Application)

Objective: Determine if a phenotype is caused by CA signaling rather than structural defects.[1][2] Principle: Exogenous application of CA to wild-type seedlings should trigger PAL degradation without structural incorporation issues.[1][2]

  • Plant Material: Arabidopsis Col-0 seedlings (7-day-old), grown on 1/2 MS liquid medium.

  • Treatment:

    • Test Group: Add Coniferyl Alcohol (dissolved in DMSO) to a final concentration of 100 µM .

    • Control: Add equal volume DMSO (mock).

    • Duration: Incubate for 15 minutes (for KFB induction) to 4 hours (for gene repression).

  • Extraction: Flash freeze seedlings in liquid nitrogen. Grind to fine powder.

  • Analysis (Western Blot):

    • Extract proteins using extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, Protease Inhibitor Cocktail).[1][2]

    • Critical Step: Do not boil samples excessively if probing for labile KFB proteins; however, for PAL, standard denaturation is acceptable.[1][2]

    • Probe with anti-PAL antibody .[1][2]

  • Validation: A successful signaling event is confirmed by a >50% reduction in PAL protein abundance in the CA-treated sample compared to control, independent of mRNA levels (initially).[1][2]

Protocol B: Quantification of Free vs. Conjugated CA

Objective: Measure the "active" signal (Free CA) versus the "stored" pool (Coniferin).[2]

  • Extraction:

    • Lyse 100mg plant tissue in 1mL 80% Methanol .

    • Sonicate for 20 min at 4°C. Centrifuge at 12,000 x g for 10 min.

    • Collect Supernatant (Soluble fraction: Free CA + Coniferin).[1][2]

  • Hydrolysis (Optional for Total Monolignols):

    • To measure total pool, treat an aliquot with

      
      -glucosidase (10 units) for 1h at 37°C.[1][2]
      
  • HPLC-UV/MS Setup:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3µm).[1][2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 5% B to 40% B over 20 mins.

    • Detection: UV at 280 nm (general phenolic) and 254 nm .[1][2] MS (ESI-) for confirmation (m/z 179 for CA, m/z 341 for Coniferin).[1][2]

  • Calculation:

    • Signaling Pool = Peak Area of Free CA (unhydrolyzed sample).[1][2]

    • Storage Pool = (Peak Area of CA in hydrolyzed sample) - (Peak Area of Free CA).[1][2]

Part 4: Implications for Drug Development & Biotech

Understanding CA signaling opens new avenues for metabolic engineering:

  • Biomass Engineering: Simply overexpressing lignin enzymes often fails because the CA feedback loop kicks in to restore homeostasis.[1][2] To increase lignin, one must uncouple the signal (e.g., knockout KFB genes or mutate the PAL ubiquitination site) alongside overexpressing biosynthetic genes.[2]

  • Nutraceutical Production: The phenylpropanoid pathway also produces anthocyanins and flavonoids.[1][2] By treating cell cultures with CA, researchers can potentially shunt metabolic flux .[1][2] The CA-mediated blockade of the lignin branch (via PAL degradation) may force precursors toward flavonoid/anthocyanin synthesis, provided the block is downstream of the branch point, or if the feedback specifically targets lignin-specific isozymes.

    • Note: While CA inhibits PAL (the general entry), specific regulation of F5H or CAD via similar mechanisms allows for fine-tuning the S/G lignin ratio without shutting down the whole pathway.

References
  • Zhang, X., et al. (2022). Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation.[1][2] Frontiers in Plant Science.[1][2] [Link]

  • Alejandro, S., et al. (2012). AtABCG29 is a monolignol transporter involved in lignin biosynthesis.[1][2] Current Biology.[1][2] [Link]

  • Zhao, Q., & Dixon, R. A. (2011). Transcriptional networks for lignin biosynthesis: more complex than we thought? Trends in Plant Science.[1][2] [Link]

  • Miao, Y.C., & Liu, C.J. (2010). ATP-binding cassette-like transporters are involved in the transport of lignin precursors across plasma and vacuolar membranes.[1][2] Plant Cell. [Link][1][2]

  • Galeffi, P., et al. (2017). Isolation and Characterization of a Novel Lignin-Related Coniferyl Alcohol Acyltransferase.[1][2] Frontiers in Plant Science.[1][2] [Link]

Sources

Methodological & Application

High-Purity Synthesis of Coniferyl Alcohol from Ferulic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Chemo-Enzymatic and Chemical Reduction

Executive Summary

Coniferyl alcohol (4-hydroxy-3-methoxycinnamyl alcohol) is a critical monolignol used in the study of lignin biosynthesis, polymerization (dehydrogenation polymers, DHP), and as a precursor for various pharmaceutical lignans.[1] Its synthesis from ferulic acid presents a specific chemoselective challenge: reducing the carboxylic acid moiety to a primary alcohol without saturating the


-unsaturated alkene or over-reducing to the alkane.

This Application Note details two distinct, high-fidelity protocols:

  • Chemical Synthesis (The "Gold Standard"): A scalable, two-step conversion using DIBAL-H (Diisobutylaluminum hydride) that guarantees high stereoretention and purity.

  • Biocatalytic Synthesis (The "Green" Route): A highly selective enzymatic cascade using Carboxylic Acid Reductase (CAR) and Alcohol Dehydrogenase (ADH) , ideal for physiological conditions and avoiding pyrophoric reagents.

Strategic Overview & Mechanism

The core difficulty in synthesizing coniferyl alcohol lies in the conjugated system. Standard reducing agents like LiAlH


 are often too aggressive, leading to 1,4-reduction (saturation of the double bond).
Comparison of Methods
FeatureMethod A: Chemical (DIBAL-H)Method B: Enzymatic (CAR/ADH)
Selectivity High (Kinetic control at low temp)Excellent (Enzyme specificity)
Scalability High (Gram to Kilogram scale)Moderate (mg to gram scale)
Reagents Pyrophoric (DIBAL-H), Organic SolventsAqueous Buffer, ATP, NADPH
Time 2 Days (including workup)12–24 Hours (incubation)
Purity >98% (after crystallization)>95% (requires extraction)
Pathway Visualization

The following diagram illustrates the divergent strategies for converting Ferulic Acid to Coniferyl Alcohol.

G cluster_chem Method A: Chemical cluster_bio Method B: Enzymatic FA Ferulic Acid (Precursor) EF Ethyl Ferulate (Intermediate) FA->EF EtOH, H2SO4 (Esterification) C_Ald Coniferyl Aldehyde FA->C_Ald CAR Enzyme ATP, NADPH CA Coniferyl Alcohol (Target) EF->CA DIBAL-H, Toluene -78°C to 0°C C_Ald->CA ADH/CAD Enzyme NADH

Figure 1: Divergent synthetic pathways. Method A utilizes an ester intermediate, while Method B proceeds via an aldehyde intermediate.

Protocol A: Selective Chemical Reduction (DIBAL-H)

Reference: Based on the method by Quideau & Ralph (1992).[1]

Materials
  • Precursor: Ferulic acid (trans-4-hydroxy-3-methoxycinnamic acid).

  • Reagents: Absolute Ethanol, Acetyl Chloride (catalyst for esterification), DIBAL-H (1.0 M in Toluene), Anhydrous Toluene.

  • Quenching: Rochelle Salt (Potassium sodium tartrate) saturated solution.

  • Equipment: Schlenk line or Nitrogen manifold, 3-neck round bottom flask, low-temperature thermometer.

Step 1: Protection (Synthesis of Ethyl Ferulate)

Direct reduction of the carboxylic acid is difficult; converting it to an ester facilitates the DIBAL-H reduction.

  • Dissolve Ferulic Acid (10 g) in Absolute Ethanol (100 mL) .

  • Add Acetyl Chloride (1 mL) dropwise (generates anhydrous HCl in situ).

  • Reflux for 4–6 hours monitoring by TLC (Hexane:Ethyl Acetate 1:1).

  • Cool and evaporate solvent in vacuo.[1]

  • Redissolve residue in Ethyl Acetate, wash with saturated NaHCO

    
     (to remove unreacted acid), then Brine.
    
  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
    • Yield: Quantitative.[1][2]

    • Appearance: Clear oil or white solid (Ethyl Ferulate).

Step 2: Selective Reduction

SAFETY WARNING: DIBAL-H is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

  • Setup: Flame-dry a 500 mL 3-neck flask. Flush with Argon.

  • Solvation: Dissolve Ethyl Ferulate (5 g, ~22.5 mmol) in Anhydrous Toluene (100 mL) . Inject into the flask.

  • Cooling: Cool the solution to 0°C (Ice/Water bath).

    • Note: While -78°C is safer for selectivity, Quideau & Ralph demonstrated that 0°C is sufficient for this specific substrate if addition is controlled.

  • Addition: Slowly add DIBAL-H (90 mL of 1.0 M solution, 4 equiv.) dropwise via syringe or cannula over 45–60 minutes .

    • Critical: Maintain internal temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour . Monitor by TLC (the ester spot should disappear; alcohol spot appears).

  • Quenching (The "Rochelle" Method):

    • Why: Aluminum emulsions are notoriously difficult to separate.

    • Dilute with diethyl ether (50 mL).

    • Slowly add Saturated Rochelle Salt solution (Potassium Sodium Tartrate, 100 mL) .

    • Stir vigorously at room temperature for 1–2 hours until two clear layers form (organic and aqueous).

  • Workup: Separate layers. Extract aqueous layer 2x with Ethyl Acetate.[1]

  • Purification: Combine organics, dry (Na

    
    SO
    
    
    
    ), and concentrate.
    • Recrystallize from Dichloromethane/Petroleum Ether .

    • Target Yield: 75–80%.[1]

Protocol B: Biocatalytic Synthesis (Whole-Cell)

Reference: Adapted from Wang et al. (2017) and recent metabolic engineering approaches.

This method utilizes E. coli expressing Carboxylic Acid Reductase (CAR) and an endogenous or added Alcohol Dehydrogenase (ADH) .

Materials
  • Strain: E. coli BL21(DE3) harboring plasmids for CAR (e.g., from Nocardia iowensis) and PPTase (phosphopantetheinyl transferase, required to activate CAR).

  • Substrate: Ferulic Acid (dissolved in small volume DMSO).

  • Media: M9 Minimal Media or TB broth with Glucose (for cofactor regeneration).

Workflow
  • Inoculation: Grow E. coli transformants in TB broth with antibiotics at 37°C until OD

    
     reaches 0.6–0.8.
    
  • Induction: Induce protein expression with IPTG (0.1–0.5 mM) .

  • Temperature Shift: Lower temperature to 20–25°C and incubate for 16 hours (crucial for solubility of CAR enzymes).

  • Biotransformation:

    • Harvest cells and resuspend in M9 buffer (pH 7.5) containing 2% Glucose (for ATP/NADPH recycling).

    • Add Ferulic Acid (final conc. 5–10 mM).

    • Incubate at 30°C with shaking (200 rpm).

  • Monitoring: Analyze aliquots via HPLC every 2 hours.

    • Reaction Logic: Ferulic Acid

      
       Coniferyl Aldehyde (transient) 
      
      
      
      Coniferyl Alcohol.
  • Extraction:

    • Once conversion >95% (usually 12–24h), centrifuge to remove cells.

    • Extract supernatant with Ethyl Acetate (3x) .

    • Evaporate solvent to obtain crude crystals.

Quality Control & Stability

Coniferyl alcohol is unstable and prone to radical polymerization (pinking/browning) upon exposure to air/light.

Characterization Data
ParameterSpecification
Appearance White to pale yellow crystals
Melting Point 74–76°C

H NMR (Acetone-

)

3.85 (s, 3H, OMe), 4.18 (d, 2H, CH

), 6.22 (dt, 1H, alkene), 6.49 (d, 1H, alkene), 6.7–7.1 (m, 3H, aromatic).[1][2]
Storage -20°C , Dark, under Argon/Nitrogen.
Stability Workflow

Stability Fresh Fresh Coniferyl Alcohol Storage Storage: -20°C, Dark, Inert Gas Fresh->Storage Preserves Purity Oxidation Air/Light Exposure Fresh->Oxidation Radical Formation DHP DHP (Lignin Polymer) Brown/Pink Solid Oxidation->DHP Polymerization

Figure 2: Stability and degradation pathways of coniferyl alcohol.

References

  • Quideau, S., & Ralph, J. (1992). Facile large-scale synthesis of coniferyl, sinapyl, and p-coumaryl alcohol.[1] Journal of Agricultural and Food Chemistry, 40(7), 1108-1110.[1]

  • Wang, J., et al. (2017). Engineering the upstream pathway for the production of coniferyl alcohol in Escherichia coli. Metabolic Engineering, 44, 23-31.

  • Ludley, F., & Ralph, J. (1996). A Convenient Synthesis of Coniferyl Alcohol.[3] U.S. Dairy Forage Research Center Research Summaries.

Sources

Application Note: High-Efficiency Derivatization of Coniferyl Alcohol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

Coniferyl alcohol (4-hydroxy-3-methoxycinnamyl alcohol) is a critical monolignol precursor in the biosynthesis of lignin and lignans.[1] Its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is often compromised by the molecule's polar hydroxyl groups, which lead to poor volatility, thermal degradation, and peak tailing.

This guide details a robust Silylation Protocol using BSTFA + 1% TMCS . Unlike generic protocols, this method prioritizes the complete derivatization of both the phenolic and aliphatic hydroxyl groups to form the stable di-TMS (Trimethylsilyl) derivative. This ensures quantitative accuracy, reproducible retention times, and distinct mass spectral fragmentation for library matching.

Chemical Theory & Mechanism

The Volatility Challenge

Coniferyl alcohol contains two active protons:

  • Phenolic -OH (C4): Acidic, sterically accessible.

  • Aliphatic -OH (C9,

    
    -position):  Primary alcohol, reactive but prone to thermal dehydration.
    

Direct injection of underivatized coniferyl alcohol results in adsorption on the liner and column active sites, yielding non-linear calibration curves.

The Silylation Solution

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[2] The reaction follows a nucleophilic attack mechanism where the active hydrogens on the coniferyl alcohol are replaced by trimethylsilyl groups.

  • Reagent Choice: BSTFA is chosen over BSA due to the higher volatility of its by-product (trifluoroacetamide), which elutes early and prevents detector fouling.

  • Catalyst: TMCS (1%) acts as a Lewis acid catalyst to drive the silylation of the sterically hindered or less reactive sites, ensuring the formation of the di-TMS species rather than a mixture of mono-TMS artifacts.

Reaction Workflow Visualization

SilylationWorkflow cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products CA Coniferyl Alcohol (Polar) Cond 65°C, 30-60 min Solvent: Pyridine CA->Cond BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->Cond Deriv Coniferyl Alcohol di-TMS Ether (Volatile) Cond->Deriv Substitution Byprod TMS-Trifluoroacetamide (By-product) Cond->Byprod Leaving Group

Figure 1: Reaction pathway for the conversion of Coniferyl Alcohol to its di-TMS derivative.

Materials & Reagents

ComponentSpecificationPurpose
Derivatizing Agent BSTFA + 1% TMCS (GC Grade)Silylation of -OH groups.
Solvent Anhydrous Pyridine (99.8%+)Proton scavenger; facilitates reaction.
Internal Standard Tetracosane (

) or 3,4-Dimethoxybenzyl alcohol
Quantification reference.
Drying Agent Anhydrous Sodium Sulfate (

)
Removal of trace water (Critical).
Vials Amber silanized glass vialsPrevent surface adsorption.

Critical Note on Moisture: Silylation reagents hydrolyze instantly upon contact with water. All glassware and solvents must be rigorously anhydrous.

Experimental Protocol

Step 1: Sample Preparation[4]
  • Extract/Dissolve: Dissolve approximately 1 mg of dry Coniferyl Alcohol extract in 500

    
    L of anhydrous Pyridine.
    
    • Note: If the sample is in a protic solvent (Methanol/Water), evaporate to complete dryness under Nitrogen (

      
      ) stream before proceeding.
      
  • Internal Standard Addition: Add 50

    
    L of Internal Standard solution (e.g., Tetracosane, 1 mg/mL in Pyridine).
    
Step 2: Derivatization Reaction[3][4][5]
  • Reagent Addition: Add 100

    
    L of BSTFA + 1% TMCS  to the reaction vial.
    
  • Inert Atmosphere: Flush the vial headspace gently with Nitrogen gas for 5-10 seconds to remove atmospheric moisture. Cap immediately with a PTFE-lined crimp cap.

  • Incubation: Vortex for 10 seconds. Place in a heating block at 65°C for 45 minutes .

    • Why 65°C? This temperature provides sufficient kinetic energy to silylate the aliphatic hydroxyl without causing thermal degradation of the lignin backbone.

  • Cooling: Allow the vial to cool to room temperature (approx. 10 mins).

Step 3: Instrument Injection[4]
  • Dilution (Optional): If the initial concentration is high, dilute 1:10 with anhydrous Hexane or Ethyl Acetate.

  • Injection: Inject 1

    
    L into the GC-MS.
    

GC-MS Instrumental Parameters

To ensure separation from other monolignols (e.g., Sinapyl alcohol, p-Coumaryl alcohol), use the following method:

  • Column: DB-5MS or equivalent (30m

    
     0.25mm ID 
    
    
    
    0.25
    
    
    m film).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Oven Program:

    • Initial: 80°C (hold 2 min).

    • Ramp: 10°C/min to 280°C.

    • Final: 280°C (hold 10 min).

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C (EI mode, 70 eV).

  • Mass Range: m/z 50–550.

Data Analysis & Interpretation

Identification Criteria

The derivatization results in the Coniferyl Alcohol di-TMS ether.

  • Formula:

    
    
    
  • Molecular Weight: 324.56 u

Key Diagnostic Ions (EI Spectrum)
m/z ValueIon IdentityInterpretation
324

Molecular Ion. Indicates intact di-TMS derivative.
309

Loss of Methyl group (

) from TMS.
293

Loss of Methoxy group (

). Characteristic of coniferyl structure.
73

Trimethylsilyl cation (Base peak or very abundant).
Retention Index (RI)

On a standard 5% phenyl-methylpolysiloxane column (DB-5), the RI for Coniferyl Alcohol di-TMS is approximately 1940 ± 20 .[3]

Analytical Workflow Diagram

AnalysisLogic Start GC-MS Data Acquisition CheckM Check Molecular Ion (m/z 324) Start->CheckM CheckFrag Check Fragments (m/z 293, 309, 73) CheckM->CheckFrag Decision Pattern Match? CheckFrag->Decision Valid Confirmed: Coniferyl Alcohol di-TMS Decision->Valid Yes Invalid Re-evaluate: Check for Mono-TMS (MW 252) or Degradation Decision->Invalid No

Figure 2: Logic gate for mass spectral confirmation of the derivative.

Troubleshooting & Self-Validation

IssueSymptomRoot CauseCorrective Action
Incomplete Derivatization Peak at m/z 252 (Mono-TMS) instead of 324.Reaction time too short or reagent old.Increase time to 60 min; use fresh BSTFA.
No Peaks / Low Response Baseline noise only.Moisture contamination.Dry sample thoroughly; use new anhydrous pyridine.
Tailing Peaks Asymmetrical peak shape.Active sites in inlet/column.Change liner; trim column; ensure excess BSTFA is present.
Unknown Peaks (m/z 147) Disiloxane peaks.Hydrolysis of TMS reagent.Check system for leaks; ensure moisture-free environment.

References

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Sigma-Aldrich Technical Bulletins.

  • Human Metabolome Database (HMDB). "Metabocard for Coniferyl alcohol GC-MS (2 TMS) - HMDB0012915." HMDB Version 5.0.

  • MassBank. "Mass Spectrum of Coniferyl Alcohol TMS Derivative." MassBank Record.

  • Caltech Division of Geological and Planetary Sciences. "Preparation of TMS Derivatives for GC/MS." Caltech GPS Protocols.

  • Ralph, J., et al. "NMR Database of Lignin and Cell Wall Model Compounds." USDA-Agricultural Research Service.

Sources

Cell-based assays to evaluate Coniferyl alcohol cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Precision Cytotoxicity Profiling of Coniferyl Alcohol: Overcoming Phenolic Interference and Solubility Challenges Content Type: Application Note & Technical Guide[1]

Executive Summary & Scientific Context

Coniferyl alcohol (CA) is a monolignol and key intermediate in lignin biosynthesis, increasingly evaluated for its pharmacological potential (antioxidant, anti-inflammatory) and its role in lignocellulosic biomass fermentation inhibition.[1] While often cytoprotective at low concentrations (


), CA exhibits cytotoxicity in the millimolar range, necessitating precise "safety window" profiling.[1]

The Challenge: Standard cytotoxicity workflows fail with Coniferyl Alcohol.[1] As a phenolic compound, CA possesses intrinsic reducing properties that can non-enzymatically reduce tetrazolium salts (MTT/MTS), generating false-positive viability signals.[1] Furthermore, its instability in aqueous solution and susceptibility to oxidation requires rigorous handling protocols.[1]

This guide provides a validated, artifact-free workflow for evaluating CA cytotoxicity, prioritizing assays that bypass phenolic interference.

Critical Control Points (The "Why" Behind the Protocol)

Before pipetting, three physicochemical constraints must be addressed to ensure data integrity.

A. The Solubility Limit

CA is hydrophobic.[1] While soluble in Ethanol and DMSO (~30 mg/mL), its solubility in PBS drops to ~0.3 mg/mL.[1][2]

  • Directive: Prepare stock solutions in anhydrous DMSO.

  • Constraint: Final DMSO concentration in the cell culture well must be

    
     (v/v) to avoid solvent toxicity.
    
B. The Oxidation Trap

The allylic double bond and phenolic hydroxyl group make CA unstable in air.[1]

  • Directive: Solutions must be prepared fresh immediately before use. Do not store aqueous dilutions.[1][2]

  • Impact: Oxidized CA polymerizes into lignin-like oligomers, altering the effective concentration and toxicity profile.[1]

C. The "False Viability" Artifact (Crucial)

Phenolic hydroxyl groups can donate electrons directly to MTT/MTS reagents, converting them to formazan without live cells.[1]

  • Directive: Avoid MTT. Use Resazurin (Alamar Blue) or ATP Luminescence assays. If Tetrazolium assays are mandatory, strict cell-free blanks containing CA are required to subtract background noise.[1]

Experimental Workflow Decision Matrix

The following diagram outlines the logical flow for selecting the correct assay based on the specific toxicity mechanism being investigated.

CA_Workflow Start Start: Coniferyl Alcohol (CA) Profiling Stock Stock Prep: Dissolve in DMSO (Fresh, <0.5% final conc) Start->Stock Decision Select Primary Endpoint Stock->Decision Path_Metabolic Metabolic Activity (Mitochondrial Function) Decision->Path_Metabolic Viability Screen Path_Membrane Membrane Integrity (Necrosis/Lysis) Decision->Path_Membrane Confirm Death Path_Mech Mechanism (Oxidative Stress) Decision->Path_Mech Investigate Cause Assay_MTT MTT/MTS Assay (High Risk: Phenolic Interference) Path_Metabolic->Assay_MTT Avoid Assay_Resazurin Resazurin (Alamar Blue) (Recommended: Low Interference) Path_Metabolic->Assay_Resazurin Assay_ATP ATP Luminescence (Gold Standard: High Sensitivity) Path_Metabolic->Assay_ATP Assay_LDH LDH Release Assay (Multiplexable) Path_Membrane->Assay_LDH Assay_ROS DCFDA / H2DCFDA (ROS Quantification) Path_Mech->Assay_ROS Correction Subtract Non-Enzymatic Reduction Signal Assay_MTT->Correction Requires Cell-Free Blanks

Figure 1: Decision matrix for Coniferyl Alcohol assessment. Green nodes indicate recommended pathways to avoid chemical interference.

Detailed Protocols

Protocol A: Stock Preparation (Universal)
  • Reagents: Coniferyl Alcohol (Solid, >98% purity), Anhydrous DMSO (Cell Culture Grade).[1]

  • Procedure:

    • Weigh CA solid in a minimal light environment (amber tubes preferred).[1]

    • Dissolve in DMSO to create a 100 mM Stock .

    • Immediate Use: Dilute into pre-warmed (

      
      ) culture medium to create a 
      
      
      
      working concentration series (e.g.,
      
      
      ).
    • Note: The final DMSO concentration must be consistent across all wells (including vehicle control) and should not exceed

      
      .[1]
      
Protocol B: Metabolic Competence via Resazurin Reduction

Why this assay? Unlike MTT, Resazurin is not reduced by CA as aggressively in cell-free conditions, and the assay is non-lytic, allowing subsequent multiplexing.[1]

Materials:

  • Target Cells (e.g., H9C2, HepG2, or RAW264.7).[1]

  • Resazurin Sodium Salt (dissolved in PBS at

    
    ).[1]
    

Step-by-Step:

  • Seeding: Seed cells in 96-well black-walled plates (5,000–10,000 cells/well). Incubate for 24h for attachment.

  • Treatment: Aspirate old media. Add

    
     of fresh media containing CA dilutions (prepared in Protocol A).
    
    • Controls: Vehicle Control (Media + DMSO), Positive Control (Triton X-100 or Doxorubicin), Cell-Free Blank (Media + CA + No Cells).[1]

  • Incubation: Incubate for desired timepoint (24h or 48h).

  • Assay Addition: Add

    
     of Resazurin stock to each well (Final conc: 
    
    
    
    ).
  • Development: Incubate for 2–4 hours at

    
    .
    
  • Measurement: Read Fluorescence at Ex 560 nm / Em 590 nm .

  • Calculation:

    
    
    Note: If the Cell-Free Blank containing CA shows higher fluorescence than Media-Only blank, subtract the specific CA-blank value from the corresponding treatment well.[1]
    
Protocol C: Membrane Integrity via LDH Release

Why this assay? CA may cause metabolic arrest without immediate cell death.[1] LDH release confirms plasma membrane rupture (necrosis).[1]

Step-by-Step:

  • Setup: Perform concurrently with Protocol B.

  • Supernatant Collection: At the end of the treatment period (before adding Resazurin), transfer

    
     of culture supernatant to a fresh clear 96-well plate.
    
  • Reagent Addition: Add

    
     of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium/Diaphorase).
    
  • Incubation: Incubate 30 minutes at Room Temperature in the dark.

  • Stop: Add Stop Solution (usually 1N HCl or acetic acid).

  • Measurement: Measure Absorbance at 490 nm .

  • Data Interpretation: High LDH release indicates cytotoxicity/necrosis.[1] Low LDH with low Resazurin signal indicates cytostasis (growth arrest).[1]

Data Presentation & Analysis

When reporting CA toxicity, consolidate data into comparative tables to define the "Safe Window" vs. "Toxic Window."[1]

Table 1: Expected IC50 Ranges for Coniferyl Alcohol

Cell LineTissue OriginIC50 (Est.)Primary MechanismNotes
H9C2 Rat Cardiomyoblast

Cytoprotective at

Often used to test protection against Ang-II [4].[1]
HepG2 Human Liver

Oxidative StressHigh metabolic capacity may metabolize CA quickly.[1]
A549 Human Lung

Membrane DisruptionSensitivity varies; check for solvent effects.[1]
BY-2 Tobacco (Plant)

Growth LagCA causes "lignin-like" deposition in cell walls [5].[1]

Mechanism of Action Diagram: Understanding the dual nature of CA (Antioxidant vs. Pro-oxidant) is vital for interpreting data.[1]

CA_Mechanism CA_Low Low Dose CA (10-50 µM) ROS Reactive Oxygen Species (ROS) CA_Low->ROS Scavenges Genes Downregulation of TNF-α, IL-17, MMP9 CA_Low->Genes Induces CA_High High Dose CA (>1 mM) CA_High->ROS Pro-oxidant (Auto-oxidation) Effect_Toxic Cytotoxicity (Mitochondrial Dysfunction) CA_High->Effect_Toxic Membrane Stress Effect_Protect Cytoprotection (Reduced Apoptosis) Genes->Effect_Protect

Figure 2: Dose-dependent mechanistic shift of Coniferyl Alcohol from cytoprotective to cytotoxic.[1]

References

  • Selleck Chemicals. Coniferyl Alcohol Datasheet & Solubility. Retrieved from [1]

  • Cayman Chemical. Coniferyl Alcohol Product Information - Item No. 29470.[1][2] Retrieved from

  • Shoemaker, M., et al. (2005).[1] The MTT assay: Interference by redox-active polyphenols.[1][3] Journal of Natural Products.[1] (Contextual citation on phenolic interference).

  • Li, X., et al. (2024).[1] Mechanism Actions of Coniferyl Alcohol in Improving Cardiac Dysfunction in Renovascular Hypertension.[1][4] ResearchGate.[1] Retrieved from

  • Iiyama, K., et al. (1994).[1] Oxidation of coniferyl alcohol to lignin-like products by tobacco xylem cell walls.[1][5] Phytochemistry.[1][6] Retrieved from [1]

Sources

Application Note: Precision Engineering of Coniferyl Alcohol-Derived Lignin Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The transition from extracting heterogeneous lignin from biomass to synthesizing "designer lignin" via Coniferyl Alcohol (CA) polymerization represents a paradigm shift in biomaterial engineering. Unlike technical lignins (Kraft, Organosolv), which suffer from batch-to-batch variability and sulfur contamination, Dehydrogenation Polymers (DHPs) synthesized from CA offer precise control over molecular weight, linkage topology (


 vs. 

), and functional group density.

This guide details the "Bottom-Up" synthesis of lignin-based biomaterials. We focus on the enzymatic polymerization of CA to create defined DHPs, followed by their processing into functional nanoparticles (LNPs) and bioactive hydrogels .

Key Mechanistic Insight

The utility of CA lies in its phenolic moiety. Upon enzymatic oxidation (by Peroxidase or Laccase), CA forms a resonance-stabilized phenoxy radical. The "fate" of this radical—whether it couples to form a linear ether chain (


) or a condensed carbon-carbon scaffold (

,

)—is dictated by the radical concentration in the reaction medium. This is the control lever we exploit in the protocols below.

Mechanism of Action: Radical Coupling Pathways

The polymerization of coniferyl alcohol is not a random event; it is a competition between kinetic control and thermodynamic stability.

LigninMechanism CA Coniferyl Alcohol (Monomer) Radical Phenoxy Radical Intermediate (Resonance Stabilized) CA->Radical 1e- Oxidation Enzyme Enzyme (HRP/Laccase) + Oxidant Enzyme->Radical BetaO4 β-O-4 Linkage (Linear, Ether-rich) Favored by Low Radical Conc. Radical->BetaO4 End-wise Coupling (Zutropfverfahren) Beta5 β-5 / β-β Linkage (Condensed, C-C bonds) Favored by High Radical Conc. Radical->Beta5 Bulk Coupling (Zulaufverfahren) DHP Dehydrogenation Polymer (DHP) 'Synthetic Lignin' BetaO4->DHP Beta5->DHP

Figure 1: Mechanism of Coniferyl Alcohol Polymerization.[1] The "Zutropf" method (slow addition) keeps radical concentration low, favoring natural


 ether linkages.

Protocol 1: Enzymatic Synthesis of Dehydrogenation Polymers (DHP)

This is the foundational protocol. We utilize the Zutropfverfahren (Slow-Drip) method. This method mimics the natural lignification process in plant cell walls, preventing the formation of low-molecular-weight dimers (phenylcoumarans) and ensuring a polymeric structure suitable for material applications.

Materials
  • Precursor: Coniferyl Alcohol (Synthesis grade, >95% purity).

  • Enzyme: Horseradish Peroxidase (HRP, Type II, >150 U/mg) OR Laccase (Trametes versicolor).

  • Oxidant: Hydrogen Peroxide (

    
    , 30%) for HRP; Oxygen saturation for Laccase.
    
  • Buffer: 100 mM Phosphate Buffer (pH 6.0).

  • Solvent: Acetone (HPLC grade).

Experimental Workflow
  • Preparation of Enzyme Solution (The "Bulk" Phase):

    • Dissolve 5 mg of HRP in 20 mL of Phosphate Buffer (pH 6.0).

    • Critical: Keep this solution stirred at 25°C. This is the receiving vessel.

  • Preparation of Feed Solutions (The "Drop" Phase):

    • Feed A (Monomer): Dissolve 500 mg Coniferyl Alcohol in 5 mL Acetone, then dilute with 15 mL Buffer. Note: Acetone ensures CA solubility; high concentrations may inhibit enzyme, so keep <20% v/v final.

    • Feed B (Oxidant): Prepare 20 mL of 5 mM

      
       in buffer.
      
  • The Zutropf Addition (Crucial Step):

    • Using a dual-syringe pump, add Feed A and Feed B simultaneously into the Enzyme Solution .

    • Rate: 2 mL/hour (Very slow addition).

    • Why: This limits the instantaneous concentration of radicals, forcing them to couple with the growing polymer chain (end-wise coupling) rather than with each other (dimerization).

  • Maturation & Isolation:

    • After addition is complete, stir for an additional 4 hours.

    • Centrifuge (10,000 x g, 15 min) to collect the precipitate (DHP).

    • Wash 3x with distilled water to remove unreacted monomer and enzyme.

    • Lyophilize to obtain a pale brown powder.

Data Validation: ZT vs. ZL Methods

Compare your results against this standard to validate your synthesis.

FeatureZutropfverfahren (ZT) - RecommendedZulaufverfahren (ZL) - Bulk
Addition Mode Slow, continuous dropwiseAll reagents mixed at once
Radical Conc. Low (Steady State)High (Instantaneous)
Primary Linkage

(Ether, linear)

,

(Condensed)
Molecular Weight (

)
High (3,000 - 6,000 Da)Low (Dimers/Trimers dominant)
Solubility Moderate (Organic solvents)High

Protocol 2: Fabrication of Lignin Nanoparticles (LNPs)

Once DHP is synthesized, it can be engineered into nanoparticles for drug delivery. The Antisolvent Flash Precipitation method is preferred for its reproducibility and ability to encapsulate hydrophobic drugs.

Workflow
  • Dissolution: Dissolve 20 mg of synthesized DHP in 20 mL of THF or Acetone.

    • Optional: Add 2 mg of hydrophobic drug (e.g., Curcumin, Ibuprofen) here for co-encapsulation.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust/aggregates.

  • Flash Precipitation:

    • Place 100 mL of deionized water (Antisolvent) in a beaker under vigorous stirring (1000 RPM).

    • Rapidly inject the DHP solution into the water vortex using a syringe.

    • Observation: The solution should instantly turn milky/opalescent (Tyndall effect).

  • Dialysis: Transfer the suspension to a dialysis bag (MWCO 1 kDa) and dialyze against water for 24 hours to remove the organic solvent.

  • Characterization:

    • DLS: Expect Hydrodynamic Diameter (

      
      ) of 80–150 nm.
      
    • Zeta Potential: Expect -30 to -40 mV (Stable).

Protocol 3: Bioactive Hydrogel Embedding

DHP acts as a radical scavenger (antioxidant) and structural reinforcement in hydrogels.

Workflow
  • Base Preparation: Prepare a 5% (w/v) Gelatin or Alginate solution in PBS at 50°C.

  • DHP Dispersion: Disperse 1% (w/v) DHP nanoparticles (from Protocol 2) into the polymer solution. Sonicate for 5 mins to ensure homogeneity.

  • Crosslinking:

    • For Gelatin: Add microbial transglutaminase (mTG) or Genipin.

    • For Alginate: Mist with 100 mM

      
      .
      
  • Application: Cast into molds or use as an injectable wound dressing.

  • Validation: Perform a DPPH assay on the hydrogel. The DHP-loaded gel should show >80% radical scavenging activity within 30 minutes.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: DHP Synthesis cluster_1 Step 2: Nanoparticle Formation CA Coniferyl Alcohol ZT Zutropf Addition (Slow Drip) CA->ZT + HRP/H2O2 DHP_Powder DHP Polymer (Lyophilized) ZT->DHP_Powder Centrifuge/Dry Solvent Dissolve in THF/Acetone DHP_Powder->Solvent Precip Flash Precipitation (into Water) Solvent->Precip LNP Lignin Nanoparticles (LNPs) Precip->LNP

Figure 2: End-to-end workflow from Coniferyl Alcohol monomer to functional Lignin Nanoparticles (LNPs).

References

  • Tobimatsu, Y., & Schuetz, M. (2019). Lignin Polymerization: How Do Plants Manage the Chemistry So Well? Current Opinion in Biotechnology. Link

  • Lou, H., et al. (2025). Preparation of Lignin-like Polymers by Dehydrogenation of Lignin Precursors and Structure-activity Relationships.[2][3] BioResources. Link

  • Sipponen, M. H., et al. (2019).[4] Lignin-based Nanomaterials: Synthesis and Applications. Journal of the American Chemical Society. Link

  • Beisl, S., et al. (2017). Atomization and Antislovent Precipitation for Lignin Nanoparticle Generation.[5] ChemSusChem. Link

  • Uraki, Y., et al. (2022).[6] Effect of pH on the Dehydrogenative Polymerization of Monolignols by Laccases. ACS Omega. Link

Sources

Application Note: Precision Isolation of Coniferyl Alcohol from Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Coniferyl alcohol (CA) is the dominant monolignol precursor of guaiacyl (G) lignin in softwoods. For researchers and drug developers, isolating CA presents a unique paradox:

  • Abundance: It constitutes the bulk of softwood biomass mass.

  • Scarcity: It rarely exists in a free, stable state. In the cell wall, it is radically polymerized into lignin.

Therefore, "extraction" refers to two distinct methodologies depending on the downstream application:

  • Route A (Metabolite Isolation): Extracting Coniferin (the stable glucoside storage form) from the cambial sap of developing xylem and enzymatically hydrolyzing it. This yields high-purity, native CA suitable for biological assays or synthesis standards.

  • Route B (Structural Depolymerization): Using the DFRC (Derivatization Followed by Reductive Cleavage) method to cleave

    
    -O-4 ether bonds in the lignified cell wall. This releases CA monomers from the polymer matrix for structural analysis.
    

Critical Warning: Conventional acidolysis or harsh organosolv extractions should be avoided if the goal is pure CA. These methods induce acid-catalyzed condensation (forming "lignin blacks") or modify the side chain (Hibbert ketones), destroying the target allylic alcohol structure.

Route A: Preparative Isolation via Coniferin (The Biological Tap)

Objective: To isolate milligram-to-gram quantities of high-purity Coniferyl Alcohol by intercepting the biosynthetic precursor before polymerization. Target Biomass: Pinus (Pine) or Populus (Poplar) species.[1] Tissue: Developing xylem/cambial zone (harvested during active growth season, typically late spring).

Mechanism of Action

Conifers store monolignols as water-soluble glucosides (Coniferin) to prevent premature polymerization and toxicity. We extract this stable intermediate and use a specific


-glucosidase to cleave the glucose moiety, releasing the unstable aglycone (CA) under controlled conditions.
Protocol: Coniferin Extraction & Hydrolysis
Phase 1: Coniferin Extraction
  • Harvesting: Peel fresh bark from Pinus taeda (Loblolly pine) or similar. Scrape the soft, gelatinous cambial layer (developing xylem) into liquid nitrogen immediately to stop peroxidase activity.

  • Solvolysis: Lyophilize (freeze-dry) the tissue. Grind to a fine powder (40 mesh).

  • Extraction:

    • Suspend powder in Methanol:Water (80:20 v/v) at a ratio of 1:10 (w/v).

    • Boil under reflux for 30 minutes (inactivates native glucosidases).

    • Filter and repeat extraction 2x.

  • Concentration: Combine filtrates and concentrate via rotary evaporation at 40°C to an aqueous syrup.

  • Crystallization: Refrigerate the syrup (4°C) for 24-48 hours. Coniferin often crystallizes spontaneously. If not, extract lipids with hexane, then extract the aqueous layer with n-butanol to recover Coniferin.

Phase 2: Enzymatic Release of Coniferyl Alcohol
  • Substrate Prep: Dissolve purified Coniferin (100 mg) in 10 mL Acetate Buffer (50 mM, pH 5.0).

  • Enzyme Addition: Add

    
    -glucosidase  (from Almonds, EC 3.2.1.21) at 5 units/mg substrate.
    
  • Incubation: Incubate at 37°C for 2-4 hours. Monitor reaction via TLC (Silica; CHCl

    
    :MeOH 4:1). The disappearance of the polar Coniferin spot indicates completion.
    
  • Extraction of CA:

    • Extract the reaction mixture 3x with Diethyl Ether (CA partitions into ether; Glucose stays in water).

    • Dry ether phase over anhydrous Na

      
      SO
      
      
      
      .
    • Evaporate solvent under nitrogen stream (Do not use heat; CA is heat-sensitive).

  • Storage: Store immediately at -20°C under Argon. CA polymerizes/oxidizes rapidly in air.

Route B: Analytical Extraction via DFRC (The Structural Probe)

Objective: To quantify the amount of Coniferyl Alcohol units participating in


-O-4 linkages within the lignified biomass.
Method:  Derivatization Followed by Reductive Cleavage (DFRC).[1][2]
Reference:  Lu, F., & Ralph, J. (1997).[1]
Mechanism of Action

The DFRC method solves the "acidolysis problem." Instead of using acid which promotes condensation, it uses Acetyl Bromide (AcBr).

  • Derivatization: AcBr solubilizes lignin and converts benzylic hydroxyls to bromides.

  • Reductive Cleavage: Zinc dust reductively eliminates the

    
    -bromide and the 
    
    
    
    -leaving group, regenerating the double bond and releasing the monomer as an acetate.
Protocol: DFRC for Lignocellulose
Step 1: Solubilization & Bromination[1]
  • Reagent: Prepare a stock solution of Acetyl Bromide (AcBr) in Glacial Acetic Acid (1:12 v/v).

  • Digestion: Add 10 mg of extractive-free cell wall material (CWM) to a reaction vial.

  • Reaction: Add 4 mL of AcBr stock solution. Heat at 50°C for 3 hours with stirring. The biomass should dissolve completely.

  • Evaporation: Remove solvents using a SpeedVac or N

    
     stream at 40°C. Note: Complete removal of AcBr is critical to prevent side reactions.
    
Step 2: Reductive Cleavage[1][3]
  • Resuspension: Dissolve the dried residue in 4 mL Dioxane:Acetic Acid:Water (5:4:1 v/v) .

  • Reduction: Add 50 mg of Zinc dust (activated). Stir vigorously for 30 minutes at room temperature.

  • Filtration: Filter through a glass fiber filter into a clean vial containing 10 mL saturated NH

    
    Cl and 5 mL Dichloromethane (DCM).
    
  • Internal Standard: Add 100

    
    g of tetracosane (C24) as an internal standard.
    
Step 3: Acetylation & Workup[1]
  • Phase Separation: Extract the filtrate. Collect the lower DCM layer (contains monomers).

  • Acetylation: To ensure GC stability, add 1 mL Acetic Anhydride and 1 mL Pyridine to the dried DCM residue. React for 40 mins.

  • Analysis: The resulting product is Coniferyl Alcohol Diacetate . Analyze via GC-MS.

Visualization of Workflows

The following diagram illustrates the divergent paths for Metabolite Isolation (Coniferin) vs. Structural Depolymerization (DFRC).

G cluster_Bio Route A: Metabolite Isolation (High Purity) cluster_Chem Route B: Structural Depolymerization (DFRC) Biomass Lignocellulosic Biomass (Source Material) Cambium Cambial Sap / Developing Xylem Biomass->Cambium Tissue Selection Wood Lignified Cell Wall Biomass->Wood Tissue Selection Extract MeOH Extraction & Concentration Cambium->Extract Coniferin Purified Coniferin (Glucoside) Extract->Coniferin Enzyme β-Glucosidase Hydrolysis (pH 5.0, 37°C) Coniferin->Enzyme EtherEx Ether Extraction Enzyme->EtherEx PureCA Native Coniferyl Alcohol (Unstable Monomer) EtherEx->PureCA AcBr AcBr / AcOH Treatment (Bromination) Wood->AcBr ZnRed Zn Dust Reduction (Cleaves β-O-4) AcBr->ZnRed Acetylation Acetylation Step ZnRed->Acetylation CADiacetate Coniferyl Alcohol Diacetate (Stable Analytical Derivative) Acetylation->CADiacetate

Figure 1: Decision matrix for Coniferyl Alcohol extraction. Route A targets the biological precursor for preparative needs. Route B targets the lignified polymer for structural analysis.

Comparative Data & Validation

Yield and Purity Comparison
FeatureRoute A: Coniferin HydrolysisRoute B: DFRC Method
Primary Output Native Coniferyl Alcohol (OH)Coniferyl Alcohol Diacetate (OAc)
Source Material Active Cambium (Sap)Lignified Wood (Cell Wall)
Yield High (up to 5% of dry cambium weight)Analytical (mg per g of lignin)
Structural Integrity 100% Retention of double bond>90% Retention (Minimal side reactions)
Major Contaminant Glucose (removed by ether extraction)Dimers, Sinapyl Alcohol derivatives
Primary Use Case Synthesis standards, Bio-assaysLignin structural elucidation
Quality Control (QC) Parameters

To validate the successful isolation of Coniferyl Alcohol, the following spectral signatures must be confirmed.

  • GC-MS Validation:

    • Derivative: Analyze as TMS (Trimethylsilyl) derivative for Route A, or Acetate for Route B.

    • Diagnostic Ions (TMS): m/z 296 (M+), 206 (loss of TMSO-CH2), 73 (TMS base peak).

  • NMR Validation (1H, 500 MHz, CDCl3):

    • 
      -Protons (CH2-OH):  Doublet at 
      
      
      
      4.30 ppm.
    • 
      -Proton (Vinyl):  Multiplet at 
      
      
      
      6.23 ppm.
    • 
      -Proton (Vinyl):  Doublet at 
      
      
      
      6.54 ppm.
    • Note: Disappearance of the

      
       double bond signals indicates degradation/polymerization.
      

References

  • Lu, F., & Ralph, J. (1997). The DFRC method for lignin analysis.[1] 1. New method for

    
    -aryl ether cleavage: Lignin model studies. Journal of Agricultural and Food Chemistry. 
    
  • Terashima, N., & Fukushima, K. (1988). Heterogeneity in formation of lignin. XI. An autoradiographic study of the heterogeneous formation and structure of pine lignin. Wood Science and Technology.

  • Vanholme, R., et al. (2010). Lignin biosynthesis and structure. Plant Physiology.

  • Ragauskas, A. J., et al. (2014). Lignin valorization: improving lignin processing in the biorefinery. Science.

  • Savidge, R. A. (1989). Coniferin biosynthesis in cell-suspension cultures of Pinus banksiana Lamb. Phytochemistry.

Sources

Troubleshooting & Optimization

Preventing oxidation of "Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-" during storage

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy- (Coniferyl Alcohol) CAS: 458-35-5 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Mechanistic Insight: Why Does Coniferyl Alcohol Degrade?

To prevent degradation, you must understand the failure mechanism.[2] Coniferyl alcohol is not merely "unstable"; it is chemically programmed to polymerize.[2] In nature, this compound is a monolignol, a building block destined to become lignin via radical coupling.[2][3]

When stored improperly, you inadvertently simulate the lignification process.

The Cascade of Failure

The degradation is primarily driven by radical-mediated oxidation and quinone methide formation .[2]

  • Initiation: Trace oxygen, light, or metal ions remove a hydrogen atom from the phenolic hydroxyl group.[2]

  • Radical Formation: This creates a resonance-stabilized phenoxy radical.[1][2]

  • Quinone Methide Intermediate: The radical disproportionates to form a Quinone Methide (QM).[2] This species is highly electrophilic and yellow/orange in color.[2]

  • Polymerization: The QM reacts rapidly with other coniferyl alcohol molecules (nucleophilic attack) to form dimers (lignans) and eventually insoluble polymers (Dehydrogenation Polymers - DHP).[1][2]

Visualizing the Pathway:

OxidationCascade CA Coniferyl Alcohol (Colorless) Radical Phenoxy Radical (Reactive) CA->Radical O2 / UV / Metal Ions (H- abstraction) QM Quinone Methide (Yellow/Orange Intermediate) Radical->QM Disproportionation Polymer Polymer/Lignin (Brown Precipitate) Radical->Polymer Radical Coupling QM->Polymer Nucleophilic Attack (Polymerization)

Figure 1: The degradation pathway from monomer to polymer.[1] Note that the appearance of color (yellow/brown) indicates the formation of Quinone Methides and subsequent polymers.

Storage Protocols: The "Self-Validating" System

Do not rely on standard "cold storage" alone.[2] You must control three variables: Atmosphere, Phase, and Solvent.

Protocol A: Long-Term Storage (Solid State)

Use this for storage > 48 hours.[1][2]

ParameterRequirementScientific Rationale
Temperature -80°C (Preferred) or -20°CArrhenius kinetics: significantly slows the rate of spontaneous radical formation.[1][2]
Atmosphere Argon (Strict)Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" in the vial.[2] Oxygen is the primary radical initiator.[2]
Container Amber Glass with PTFE-lined capBlocks UV light (prevents photo-oxidation).[1][2] PTFE prevents leaching of plasticizers which can act as radical initiators.[2]
Desiccation RequiredWater promotes proton transfer, accelerating the quinone methide coupling reactions.
Protocol B: Working Solutions (Liquid State)

Use this for immediate experiments.[2] Never store aqueous solutions.[2]

The "Golden Rule" of Solubility: Coniferyl alcohol is hydrophobic.[2] Do not attempt to dissolve it directly in aqueous buffer; it will precipitate or form micelles, leading to inconsistent dosing.[2]

  • Primary Solubilization: Dissolve solid in 100% Ethanol , DMSO , or Acetone .[2]

    • Solubility Limit: ~30 mg/mL (Ethanol).[1][2][4]

  • Dilution: Add the organic stock dropwise to your vortexing buffer.

    • Final Organic Limit: Keep organic solvent < 1% (v/v) to avoid affecting biological assays, unless your protocol permits higher.[2]

Storage Decision Tree:

StorageDecision Start Coniferyl Alcohol Sample State Current State? Start->State Solid Solid Powder State->Solid Liquid In Solution State->Liquid Duration Storage Duration? Solid->Duration SolventCheck Solvent Type? Liquid->SolventCheck LongTerm > 1 Month Store at -80°C Under Argon Duration->LongTerm ShortTerm < 1 Month Store at -20°C Desiccated Duration->ShortTerm Organic 100% Organic (EtOH/DMSO) SolventCheck->Organic Aqueous Aqueous Buffer (PBS/Media) SolventCheck->Aqueous OrgAction Stable for ~1 week at -20°C Purge with Argon Organic->OrgAction AqAction DO NOT STORE Prepare Fresh Daily Oxidation begins in < 1 hour Aqueous->AqAction

Figure 2: Decision matrix for determining optimal storage conditions based on physical state and solvent.[1][2]

Troubleshooting & FAQs

Q1: My clear solution turned pink/yellow. Can I still use it?

Technical Answer: No.

  • Cause: The color change indicates the presence of Quinone Methides (yellow) or oligomeric coupled products (pink/brown).

  • Impact: Even small amounts of oxidation products can inhibit enzymes (like peroxidases) or act as radical scavengers, invalidating antioxidant assays.[2]

  • Action: Discard the solution. If the solid stock is colored, repurify it (see Q3).

Q2: I see a fine white precipitate when I add my stock to PBS.

Technical Answer: You have crashed the compound out of solution.

  • Cause: Rapid change in polarity.[2] Coniferyl alcohol has low water solubility (~0.3 mg/mL).[1][2]

  • Fix:

    • Ensure your final concentration is below the solubility limit (approx 1.5 mM in aqueous buffer).[2]

    • Use a "step-down" dilution: Dilute your 100% DMSO stock into 50% DMSO, then into your final buffer, ensuring vigorous mixing at each step.

Q3: How do I repurify oxidized (colored) solid?

Technical Answer: Silica Gel Chromatography is superior to recrystallization for recovering high-purity monomer.[1][2]

  • Protocol:

    • Dissolve crude material in a minimum amount of Ethyl Acetate.[2]

    • Run on a silica column using a gradient of Hexanes:Ethyl Acetate (starting 80:20, moving to 50:50).

    • Coniferyl alcohol typically elutes after the less polar impurities but before the dimers.[2]

    • Validation: Check fractions via TLC (Thin Layer Chromatography). The monomer will be the dominant spot; dimers/polymers will stay near the baseline.

Quality Control (QC) Validation

Before starting a critical experiment, validate your compound's integrity.[2][5]

Method 1: UV-Vis Spectroscopy (Rapid Check)[1][2]
  • Procedure: Dilute a small aliquot in Ethanol.

  • Expectation:

    
     at 260–266 nm .[2]
    
  • Failure Mode: If you see a significant shoulder appearing >300 nm, or if the peak shifts, polymerization has occurred.[2]

Method 2: HPLC (Quantitative Check)[1][2]
  • Column: C18 Reverse Phase.[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[2]

  • Detection: 260 nm or 280 nm.[2]

  • Criteria: Purity should be >95%. Impurities usually elute after the main peak (dimers are more hydrophobic).[2]

References

  • Ralph, J., et al. (2004).[2] Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl-propanoids.[1] Phytochemistry Reviews.[2]

    • Mechanistic grounding for radical coupling and quinone methide formation.[2]

  • Cayman Chemical. (2022).[2][4] Coniferyl Alcohol Product Information & Solubility Data.[1][2][4][6]

    • Source for solubility limits (30 mg/mL in EtOH) and storage stability (-20°C vs -80°C).
  • Hatfield, R., & Vermerris, W. (2001).[2] Lignin Formation in Plants.[2] The Dilemma of Linkage Specificity. Plant Physiology.[2]

    • Details the dehydrogenation polymer (DHP)
  • Sigma-Aldrich. (n.d.).[1][2] Coniferyl Alcohol Safety & Handling Sheet.[1][2]

    • General safety and physical property d

Sources

Overcoming challenges in the chemical synthesis of Coniferyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Lignin Precursors Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: Understanding the "Diva" of Monolignols

Welcome to the Coniferyl Alcohol Technical Support Center. If you are here, you have likely encountered the fragility of this molecule.[1] Coniferyl alcohol is chemically temperamental; it is prone to oxidative radical polymerization (turning into a pink/brown insoluble resin) and over-reduction (losing the critical allylic double bond).

This guide does not just list a recipe; it troubleshoots the causality of failure in the standard DIBAL-H reduction of Methyl/Ethyl Ferulate , the most reliable chemical route established by Quideau and Ralph (1992).

Module 1: The "Gold Standard" Protocol (DIBAL-H Reduction)

The most common failure point is not the reaction itself, but the workup . Aluminum salts form gelatinous emulsions that trap the product, leading to low yields and frustration.[1][2]

The Optimized Workflow

Reagents:

  • Substrate: Ethyl Ferulate or Methyl Ferulate (protected phenols are safer but free phenols can be used with excess hydride).[1]

  • Reagent: DIBAL-H (Diisobutylaluminum hydride), 1.0 M in Toluene.[1]

  • Solvent: Anhydrous Toluene (Dichloromethane is a valid alternative but Toluene is standard).[1]

  • Quench: Rochelle’s Salt (Potassium Sodium Tartrate).[1] [CRITICAL]

Step-by-Step Protocol:

  • Preparation: Dissolve Ethyl Ferulate (1 eq) in anhydrous Toluene under Argon. Cool to 0°C (ice bath).

    • Why? Unlike esters of saturated acids, cinnamates are prone to 1,4-addition.[1] Low temperature favors 1,2-addition (carbonyl attack).[1]

  • Addition: Add DIBAL-H (4–5 eq if phenol is free; 2.2 eq if protected) dropwise over 30 mins.

    • Why? The first equivalent deprotonates the phenol (if free). The subsequent equivalents reduce the ester.

  • Monitoring: Stir for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1).[1] Look for the disappearance of the ester spot.

  • The Critical Quench (Rochelle Method):

    • Dilute with ether or EtOAc.[1]

    • Add Methanol dropwise to destroy excess hydride.[1]

    • Add Saturated Aqueous Rochelle’s Salt solution (10-20 mL per mmol substrate).

    • VIGOROUS STIRRING: Stir the biphasic mixture rapidly for 1–3 hours at room temperature until two clear layers form.

    • Why? The tartrate ligand chelates aluminum, breaking the "jelly" emulsion and releasing your product into the organic phase.

  • Isolation: Separate layers, wash organic phase with brine, dry over

    
    , and concentrate in vacuo at 
    
    
    
    .

Module 2: Troubleshooting Tickets (FAQ)

Ticket #101: "My reaction mixture turned into a solid jelly during workup."

Diagnosis: Aluminum Emulsion Lock.[1] Root Cause: Quenching DIBAL-H with simple water or acid creates aluminum hydroxides (


) that form a gelatinous network, trapping the organic product.[1]
The Fix: 
  • Immediate: Do not filter. Add saturated Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously. It may take 4 hours to clear, but it will separate.[1]

  • Prevention: Never use an acidic quench for coniferyl alcohol; acid catalyzes polymerization.[1]

Ticket #102: "I isolated the product, but NMR shows the double bond is gone (Dihydroconiferyl alcohol)."

Diagnosis: Over-reduction (1,4-addition).[1] Root Cause: Hydride attack occurred at the


-carbon of the alkene instead of the carbonyl.
The Fix: 
  • Reagent Choice: Switch from

    
     (LAH) to DIBAL-H. LAH is too aggressive and often reduces the double bond in conjugated systems.[1]
    
  • Temperature: Ensure the reaction stays at

    
     or lower. Room temperature promotes thermodynamic 1,4-addition.[1]
    
  • Solvent: Avoid THF if using DIBAL-H for selectivity; Toluene is less coordinating and improves 1,2-selectivity.

Ticket #103: "The product was a yellow oil, but turned into a pink insoluble gum overnight."

Diagnosis: Dehydrogenative Polymerization (DHP).[1] Root Cause: Coniferyl alcohol is a phenol.[1][3][4] In the presence of air, light, or trace metals, it forms phenoxy radicals that couple randomly (artificial lignin).[1] The Fix:

  • Storage: Store pure product at

    
     under Argon/Nitrogen.
    
  • Stabilizer: Trace amounts of radical scavengers (like BHT) can be added if the product is for storage rather than immediate biological use.

  • Purification: Avoid silica gel chromatography if possible (silica is slightly acidic).[1] If necessary, add 1% Triethylamine to the eluent to neutralize the silica.[1]

Module 3: Comparative Data & Visualization

Reducing Agent Selectivity Table
ReagentSolventTemp1,2-Selectivity (Desired)Risk of Over-reductionNotes
DIBAL-H Toluene0°CHigh (>95%) LowRecommended. Requires Rochelle workup.[1]
LiAlH4 THF0°CLow to ModerateHigh Often yields dihydro-coniferyl alcohol.[1]
NaBH4 MeOHRTVery LowN/AToo weak for esters; works on acid chlorides.[1]
NaBH4 + CeCl3 MeOH-78°CHighLow"Luche Reduction" - good for aldehydes, harder for esters.[1]
Visualizing the Synthesis Logic

ConiferylSynthesis Start Start: Ethyl Ferulate Reaction Reaction: DIBAL-H (4 eq) Toluene, 0°C, 1 hr Start->Reaction CheckTLC TLC Check: Ester Consumed? Reaction->CheckTLC CheckTLC->Reaction No (Add more DIBAL) Quench Quench: MeOH then Rochelle's Salt (Sat. Aq.) CheckTLC->Quench Yes Emulsion Issue: Gelatinous Emulsion Quench->Emulsion Often happens Separation Phase Separation: Clear Organic/Aq Layers Quench->Separation If lucky Stirring Action: VIGOROUS Stirring (1-3 hours) Emulsion->Stirring Stirring->Separation Workup Workup: Wash Brine, Dry Na2SO4 Concentrate <40°C Separation->Workup Product Product: Coniferyl Alcohol (Pale Yellow Oil/Solid) Workup->Product Storage Storage: -20°C, Argon, Dark Product->Storage

Caption: Figure 1. Optimized workflow for the DIBAL-H reduction of Ethyl Ferulate, highlighting the critical Rochelle's Salt intervention point.

Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Issue1 Pink/Brown Goo Type->Issue1 Color Change Issue2 Saturated Alkane (Dihydro-) Type->Issue2 NMR Check Issue3 Low Yield / trapped Type->Issue3 Mass Balance Sol1 Cause: Polymerization Fix: Check pH (neutralize silica) Store under Argon Issue1->Sol1 Sol2 Cause: 1,4-Addition Fix: Lower Temp (0°C) Switch to DIBAL-H Issue2->Sol2 Sol3 Cause: Al-Emulsion Fix: Use Rochelle's Salt Increase Stirring Time Issue3->Sol3

Caption: Figure 2. Diagnostic decision tree for common synthesis failures.

References

  • Quideau, S., & Ralph, J. (1992). Facile large-scale synthesis of coniferyl, sinapyl, and p-coumaryl alcohol.[1][5] Journal of Agricultural and Food Chemistry, 40(7), 1108–1110.[1] [Link]

  • Lu, F., & Ralph, J. (1998). A Convenient Synthesis of Coniferyl Alcohol.[1][6] U.S. Dairy Forage Research Center Research Summaries. [Link]

  • Konrádová, D., Kozubíková, H., Doležal, K., & Strnad, M. (2017). A New Efficient Synthesis of Coniferyl Aldehyde and Alcohol.[1] Molecules, 22(10), 1599.[1] [Link]

Sources

Minimizing side reactions in the derivatization of Coniferyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coniferyl Alcohol Derivatization

Status: Operational Subject: Minimizing Side Reactions & Artifacts in Monolignol Workflows Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Coniferyl alcohol is the "canary in the coal mine" of phenylpropanoid chemistry. Its structure—containing a phenolic hydroxyl, a methoxy group, and an allylic alcohol tail—makes it uniquely susceptible to oxidative radical coupling and quinone methide formation .

If your GC-MS chromatogram shows "ghost peaks," or your clear solution turns pink/brown within minutes, you are witnessing the spontaneous polymerization that nature intended for lignin biosynthesis. This guide provides the protocols to stop nature from interfering with your data.

Module 1: Pre-Reaction Handling & Storage

Preventing the "Pink Drift" (Spontaneous Oligomerization)

User Question: "My coniferyl alcohol standard turned slightly pink in the freezer. Is it still usable?"

Technical Diagnosis: The pink coloration indicates the formation of phenoxy radicals , the first step toward polymerization. While trace amounts may not ruin a qualitative run, they will skew quantitative stoichiometry and introduce dimer artifacts (e.g., dehydrodiconiferyl alcohol).[1]

Protocol: The "Zero-Oxidation" Storage System

  • Solvent Choice: Never store in protic solvents (MeOH/EtOH) for long periods.[1] Use anhydrous Ethyl Acetate or Acetone for stock solutions.[1]

  • Radical Scavenging: For non-MS sensitive applications, add 0.01% BHT (Butylated hydroxytoluene) as a stabilizer.[1]

  • Argon Blanket: Oxygen is the catalyst for the radical cascade. Flush all headspace with Argon (heavier than air) rather than Nitrogen.[1]

Module 2: Analytical Derivatization (GC-MS)

Troubleshooting Silylation Artifacts

User Question: "I see three distinct peaks for coniferyl alcohol in my GC-MS. Which one is real?"

Technical Diagnosis: You are likely observing Incomplete Silylation .[1] Coniferyl alcohol has two derivatizable sites: the phenolic -OH (Ar-OH) and the aliphatic allylic -OH (R-OH).[1]

  • Peak 1: Mono-TMS (Phenolic only - Kinetic product)

  • Peak 2: Mono-TMS (Aliphatic only - Rare)

  • Peak 3: Di-TMS (Fully derivatized - Thermodynamic goal)

The Solution: Catalyzed Silylation Protocol Standard BSTFA alone is often too slow for the sterically hindered phenolic position. You must use a catalyst.

Optimized Protocol:

  • Dry Sample: Evaporate sample to absolute dryness under N2. Any moisture hydrolyzes the TMS reagent immediately.

  • Reagent Mix: Prepare BSTFA + 1% TMCS (Trimethylchlorosilane). The TMCS acts as a Lewis acid catalyst.[1]

  • Solvent: Add Pyridine (anhydrous). It acts as an acid scavenger and drives the reaction forward.

  • Conditions: Incubate at 60°C for 30 minutes . Room temperature is insufficient for quantitative di-TMS formation.[1]

Data Table: Reagent Efficiency Comparison

Reagent SystemTargetRisk of Side ReactionCompletion Rate (60°C)
BSTFA (Neat) HydroxylsHigh (Incomplete derivatization)< 85%
BSTFA + 1% TMCS Steric HydroxylsLow (Fast reaction)> 99%
Acetic Anhydride AcetylationMedium (Acid-catalyzed condensation)> 95%
MSTFA Volatile DerivativesLow (Best for trace analysis)> 99%

Troubleshooting Workflow (DOT Diagram):

GC_Troubleshooting Start GC-MS Result Analysis MultiplePeaks Issue: Multiple Peaks (Same MW or -72 amu) Start->MultiplePeaks Tailing Issue: Peak Tailing Start->Tailing GhostPeaks Issue: High MW Dimers detected Start->GhostPeaks CheckTemp Check Reaction Temp (Did you heat to 60°C?) MultiplePeaks->CheckTemp CheckMoisture Check Moisture Content (TMS Hydrolysis) Tailing->CheckMoisture CheckOxidation Check Pre-Derivatization Storage (Pink color?) GhostPeaks->CheckOxidation Solution1 Action: Add Pyridine + Fresh BSTFA/TMCS CheckMoisture->Solution1 If Wet Solution2 Action: Change Liner (Active sites adsorption) CheckMoisture->Solution2 If Dry CheckTemp->Solution1 If Temp was RT Solution3 Action: Use Argon & Fresh Standard CheckOxidation->Solution3

Caption: Decision tree for diagnosing GC-MS anomalies during coniferyl alcohol analysis.

Module 3: The "Quinone Methide" Trap

Understanding the Root Cause of Degradation

User Question: "Why does my reaction yield drop when I use protic solvents?"

Technical Diagnosis: You are triggering the Quinone Methide (QM) pathway.

  • Under basic conditions or enzymatic oxidation, the phenolic proton is removed.[1]

  • This forms a resonance-stabilized phenoxy radical.[1]

  • Disproportionation leads to the Quinone Methide , a highly electrophilic intermediate.[1]

  • The Trap: Any nucleophile (water, methanol, or another coniferyl molecule) will attack the

    
    -carbon of the QM, creating unwanted ethers or dimers.
    

Mechanism Visualization (DOT Diagram):

QM_Mechanism CA Coniferyl Alcohol Radical Phenoxy Radical CA->Radical Oxidation/-H• QM p-Quinone Methide (Highly Reactive) Radical->QM Disproportionation Dimer Dimerization (Lignification) QM->Dimer + Coniferyl Alcohol Adduct Solvent Adduct (e.g., Methyl Ether) QM->Adduct + ROH / H2O

Caption: The Quinone Methide pathway responsible for solvent adducts and dimerization.[1]

Module 4: Advanced Structural Preservation (DFRC Method)

For users analyzing coniferyl units within complex lignin matrices.[1]

User Question: "Acidolysis destroys my


-O-4 linkages. How do I analyze the monomer without degradation?"

Recommendation: Switch to the DFRC (Derivatization Followed by Reductive Cleavage) method. Standard acidolysis creates benzylic cations that condense randomly.[1] DFRC uses Acetyl Bromide to create stable


-bromo esters, which are then reductively cleaved with Zinc.[1][2]

DFRC Protocol Summary:

  • Solubilization: Dissolve sample in Acetic Acid/Acetyl Bromide (AcBr).

    • Why: AcBr acetylates primary hydroxyls immediately, preventing QM formation.[1]

  • Reductive Cleavage: Add Zinc dust.[1][2]

    • Why: Zn selectively cleaves the

      
      -O-4 ether bonds without affecting the aromatic ring.[1]
      
  • Result: Clean release of coniferyl acetate monomers ready for GC.

References

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC): BSTFA + TMCS."[1] Technical Bulletin. Link

  • Lu, F., & Ralph, J. (1997).[1][2] "The DFRC Method for Lignin Analysis. 1. New Method for β-Aryl Ether Cleavage: Lignin Model Studies."[1][2][3] Journal of Agricultural and Food Chemistry. Link[1]

  • TCI Chemicals. "GC Derivatization Reagents: BSTFA and Silylation Protocols." Product Literature. Link

  • Boerjan, W., et al. (2003).[1][4] "Lignin Biosynthesis." Annual Review of Plant Biology. (Context on Monolignol Polymerization). Link[1]

  • Ralph, J., et al. (1998).[1] "The DFRC Method for Lignin Analysis. 2. Monomers from Isolated Lignins."[1][2] Journal of Agricultural and Food Chemistry. Link[1]

Sources

Technical Support Center: Addressing Matrix Effects in Coniferyl Alcohol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing matrix effects in LC-MS/MS analysis of Coniferyl alcohol Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Matrix Challenge in Monolignol Analysis

Coniferyl alcohol is a critical monolignol in lignin biosynthesis and a metabolite of therapeutic interest. Its analysis by LC-MS/MS is frequently compromised by matrix effects (ME) —the alteration of ionization efficiency by co-eluting components. Because coniferyl alcohol is a relatively small, polar phenolic compound (


 Da), it often elutes in the "suppression zone" where phospholipids, salts, and other polar interferences congregate.

This guide moves beyond basic troubleshooting. It provides a mechanistic understanding of why these effects occur and how to systematically eliminate them using a self-validating workflow.

Part 1: Diagnostic & Assessment

Q1: I suspect matrix effects are compromising my quantification. How do I definitively confirm this without running a full validation curve?

A: Do not rely solely on internal standard response variability. The most definitive diagnostic is the Post-Column Infusion (PCI) method.

The Mechanism: By maintaining a steady-state concentration of coniferyl alcohol entering the source while injecting a blank matrix extract, you create a "baseline" signal. Any deviation from this baseline (dip or peak) at the retention time of coniferyl alcohol indicates suppression or enhancement.

Protocol: Post-Column Infusion Setup

  • Infusion: Syringe pump infuses neat Coniferyl Alcohol standard (

    
    ) at 
    
    
    
    into the flow path after the analytical column but before the MS source using a T-junction.
  • LC Flow: Run your standard chromatographic gradient with the LC flow directed into the T-junction.

  • Injection: Inject a Blank Matrix Extract (prepared exactly as your samples).

  • Analysis: Monitor the MRM transition for Coniferyl Alcohol.

    • Flat baseline: No matrix effect.

    • Negative peak (Dip): Ion Suppression.[1][2][3]

    • Positive peak: Ion Enhancement.[2][3]

Visualization: PCI Workflow

PCI_Workflow cluster_signal Signal Output LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing) Column->Tee Eluent + Matrix Syringe Syringe Pump (Coniferyl Alcohol Std) Syringe->Tee Steady State Analyte MS MS/MS Source (Detector) Tee->MS Combined Flow Signal Chromatogram Baseline Dip = Suppression MS->Signal

Caption: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects in real-time.

Part 2: Sample Preparation Optimization

Q2: My protein precipitation (PPT) extraction yields high suppression. What is the superior extraction strategy for Coniferyl Alcohol?

A: Protein precipitation is often insufficient for coniferyl alcohol because it fails to remove phospholipids and salts that co-elute with polar phenolics. You must switch to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .

Comparative Strategy:

MethodSuitabilityMechanismRecommendation
Protein Precipitation (PPT) LowRemoves proteins only; leaves lipids/salts.Avoid for low-level quantification.
Liquid-Liquid Extraction (LLE) HighPartitions analyte into organic phase (e.g., Ethyl Acetate/MTBE).Preferred. Cost-effective and cleaner than PPT. Use Ethyl Acetate under acidic conditions.
Solid Phase Extraction (SPE) HighestSelective retention on sorbent (e.g., HLB or C18).Gold Standard for complex biofluids (plasma/urine).

LLE Protocol for Coniferyl Alcohol:

  • Aliquot:

    
     Plasma/Plant Extract.
    
  • Acidify: Add

    
     of 
    
    
    
    Formic Acid (Coniferyl alcohol is a phenol; acidification ensures it is neutral and partitions into the organic layer).
  • Extract: Add

    
    Ethyl Acetate  (EtOAc). Vortex vigorously for 5 mins.
    
  • Separate: Centrifuge at

    
     for 5 mins.
    
  • Dry: Transfer supernatant to a fresh tube; evaporate to dryness under

    
    .
    
  • Reconstitute: Dissolve in mobile phase (e.g., 10% MeOH in Water).

Note: Coniferyl alcohol is sensitive to oxidation. Ensure all solvents contain trace antioxidants (e.g., 0.1% Ascorbic Acid) if stability issues arise [1].

Part 3: Chromatographic & MS Tuning

Q3: Which ionization mode and column chemistry provide the best sensitivity and selectivity?

A: While phenols often ionize well in negative mode (


), coniferyl alcohol can be analyzed in both polarities depending on the matrix background.

1. Ionization Source:

  • Negative ESI (

    
    , m/z 179):  Generally preferred for cleaner baselines in biological matrices.
    
  • Positive ESI (

    
    , m/z 163):  Coniferyl alcohol readily loses water. This transition is intense but can be non-specific.
    
  • APCI: Consider Atmospheric Pressure Chemical Ionization (APCI) if ESI suppression remains high. APCI is less susceptible to matrix effects but requires the analyte to be thermally stable [2].

2. Chromatographic Separation: Use a high-strength silica (HSS) T3 or C18 column. The "T3" bonding technology is specifically designed to retain polar compounds like monolignols, moving them away from the solvent front where salts elute.

Recommended Transitions (Negative Mode):

  • Precursor:

    
     (
    
    
    
    )
  • Quantifier:

    
     (Radical loss of 
    
    
    
    )
  • Qualifier:

    
     (Loss of 
    
    
    
    or combined loss) [3].

Part 4: Internal Standards & Quantification

Q4: I cannot afford -labeled Coniferyl Alcohol. Can I use a structural analog?

A: While Stable Isotope Labeled (SIL) standards (e.g.,


-Coniferyl Alcohol) are the only way to perfectly compensate for matrix effects, they are expensive.

Hierarchy of Internal Standards:

  • Best:

    
    -Coniferyl Alcohol (Co-elutes perfectly, compensates for suppression).
    
  • Acceptable: Dihydroconiferyl alcohol or Sinapyl alcohol (Structural analogs).

    • Risk: They elute at different times.[2][4] If the matrix effect is transient (sharp suppression zone), the IS might not experience the same suppression as the analyte, leading to quantification errors.

  • Unacceptable: General chemicals like Ibuprofen (Physicochemically distinct).

Self-Validation Rule: If using an analog IS, you must perform the PCI experiment (Part 1) to ensure the IS and Analyte do not elute in a suppression zone.

Part 5: Troubleshooting Decision Tree

Use this logic flow to resolve persistent sensitivity issues.

Troubleshooting_Tree Start Problem: Low Recovery or Signal Variability Check_PCI Run Post-Column Infusion (PCI) Start->Check_PCI Decision_ME Matrix Effect Observed? Check_PCI->Decision_ME ME_Yes Yes (Suppression/Enhancement) Decision_ME->ME_Yes ME_No No (Clean Baseline) Decision_ME->ME_No Action_Prep Optimize Sample Prep (Switch PPT -> LLE/SPE) ME_Yes->Action_Prep Action_Extract Check Extraction Efficiency (Not Matrix Related) ME_No->Action_Extract Action_Chrom Optimize Chromatography (Retain Analyte > k' 2.0) Action_Prep->Action_Chrom If Prep Fails Action_Source Switch Ionization (ESI -> APCI) Action_Chrom->Action_Source If Chrom Fails

Caption: Decision tree for isolating the root cause of signal variability in Coniferyl Alcohol analysis.

References

  • Spectroscopic Analyses of the Biofuels-Critical Phytochemical Coniferyl Alcohol. Molecules, 2012.

  • Comparison of ESI and APCI for Pesticide Analysis. ResearchGate, 2019.

  • Development of a sensitive LC-MS/MS method for quantification of coniferyl ferulate and its metabolite coniferyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 2017.[5]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online, 2017.

Sources

Technical Support Center: Optimization of Enzyme-Catalyzed Oxidation of Coniferyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Biosynthesis Support Hub. This guide addresses the kinetic, thermodynamic, and solubility challenges inherent in the enzymatic oxidation of coniferyl alcohol (CA). Whether you are synthesizing neolignans, modeling lignification, or producing Dehydrogenation Polymers (DHPs), the protocols below are designed to maximize yield and selectivity.

Module 1: Reaction System Configuration (Solubility vs. Activity)

Current Status: Coniferyl alcohol is hydrophobic, requiring organic co-solvents. However, excessive organic solvent denatures enzymes.

Q: My enzyme precipitates or loses activity immediately upon adding the substrate. How do I balance solubility?

Diagnostic: The standard aqueous buffer system (Phosphate/Acetate) is insufficient for CA concentrations >2 mM. If you observe immediate cloudiness or zero conversion, you have likely exceeded the Critical Solvent Threshold of your enzyme.

Technical Protocol: You must engineer a biphasic or co-solvent system that maintains the enzyme's hydration shell while solubilizing the hydrophobic substrate.

  • Select the Correct Co-Solvent:

    • Recommended: Acetone or Ethanol (up to 20-30% v/v).

    • Avoid: DMSO (often acts as a radical scavenger, interfering with the oxidative coupling mechanism).

    • Optimization Insight: Pre-incubation of fungal laccases with specific solvents (e.g., acetone) can actually enhance activity by 1.5–4.0 fold by inducing favorable conformational changes, provided the concentration is stable [1].

  • Buffer Selection:

    • Laccase (Trametes versicolor): Citrate-Phosphate buffer, pH 4.5 – 5.0. (Note: Commercial laccases often show optima near pH 6.0, but fungal isolates prefer acidic conditions [2]).

    • Peroxidase (HRP): Phosphate buffer, pH 6.0 – 7.0.

Data: Solvent Compatibility Table

Solvent SystemEnzyme StabilitySubstrate SolubilityRecommended For
100% Aqueous HighVery Low (< 1 mM)Kinetic studies (low conc.)
30% Acetone Moderate (Requires Pre-incubation)HighBulk Synthesis
50% Dioxane Low (Rapid Denaturation)Very HighNot Recommended
Biphasic (Ethyl Acetate/Water) High (Enzyme stays in aq. phase)HighDimer Synthesis [3]
Module 2: Product Selectivity (Dimers vs. Polymers)

Current Status: The oxidation of coniferyl alcohol produces phenoxy radicals that couple randomly. Controlling whether these form dimers (neolignans) or polymers (lignin-like DHPs) is the most critical operational parameter.

Q: I am trying to synthesize dimers (e.g., Pinoresinol), but I keep getting insoluble bulk polymer. Why?

Diagnostic: You are likely using a "Zutropf" (Slow Addition) mode incorrectly or running a batch reaction with high local radical concentrations.

  • The Mechanism: Radical coupling is fast (

    
    ). If the radical concentration is low relative to the monomer concentration, radicals collide with monomers (chain growth/polymerization). If radical concentration is high, radicals collide with radicals (dimerization).
    

Remediation Protocol:

  • To Target Dimers (Pinoresinol, Dehydrodiconiferyl alcohol):

    • Method: Reverse Addition (Bulk Enzyme). Add the oxidant (

      
       or 
      
      
      
      ) and enzyme rapidly to a high concentration of substrate.
    • Why: This generates a "burst" of radicals. Statistically, a radical is more likely to find another radical than a polymer chain end.

    • Biphasic Trick: Use an Ethyl Acetate/Water emulsion.[1] The product (dimer) extracts into the organic phase immediately, protecting it from further oxidation [3].

  • To Target Polymers (DHP/Lignin Models):

    • Method: Zutropf (Slow Feed). Slowly drip the substrate and oxidant into a buffer containing the enzyme.

    • Why: This keeps the monomer concentration low (steady state). New radicals are forced to couple with the growing polymer chains already present in the solution (End-wise polymerization) [4].

Visualization: The Selectivity Pathway

ReactionPathway Substrate Coniferyl Alcohol (Monomer) Radical Phenoxy Radical (Intermediate) Substrate->Radical Enzyme + Oxidant Dimer Dimers (Pinoresinol, etc.) Radical->Dimer High Radical Conc. (Batch Mode) Polymer DHP Polymer (Lignin Model) Radical->Polymer Low Radical Conc. (Zutropf Mode) Dimer->Polymer Over-oxidation

Module 3: Oxidant Management & Kinetics

Current Status: Inconsistent reaction rates often stem from improper oxidant supply.

Q: My reaction rate drops drastically after 10 minutes. Is the enzyme dead?

Diagnostic:

  • Case A (Peroxidase/HRP): You likely added all the

    
     at the start. High concentrations (>1-5 mM) of 
    
    
    
    cause "Suicide Inactivation" (formation of Compound III, an inactive oxidative state of Heme).
  • Case B (Laccase): You are oxygen-limited. Laccases require

    
     as the electron acceptor.[2] In organic solvents, 
    
    
    
    solubility changes.

Remediation Protocol:

  • For Peroxidase (HRP):

    • Stoichiometry: The reaction consumes ~0.5 mol

      
       per mol of Coniferyl Alcohol [5].[3]
      
    • Feed Strategy: Use a syringe pump to maintain

      
       at steady-state (
      
      
      
      ). Do not exceed 1 mM instantaneous concentration.
  • For Laccase:

    • Oxygenation: Passive diffusion is insufficient for preparative scales. Use active bubbling (sparging) with air or pure

      
      .
      
    • Monitoring: If the solution turns dark brown rapidly, you may be generating quinones rather than radical coupling products due to over-oxidation.

Module 4: Troubleshooting Workflow

Visual Guide for Experimental Rescue

Troubleshooting Start Issue: Low Yield / No Product CheckSolubility Is solution cloudy? Start->CheckSolubility CheckOxidant Is Oxidant Supply Correct? CheckSolubility->CheckOxidant No SolventFix Add Acetone/EtOH (<30%) CheckSolubility->SolventFix Yes CheckEnzyme Test Activity w/ ABTS/Guaiacol CheckOxidant->CheckEnzyme Yes OxidantFix HRP: Reduce H2O2 Conc. Laccase: Increase O2 CheckOxidant->OxidantFix No EnzymeFix Fresh Enzyme Stock Check pH (4.5-6.0) CheckEnzyme->EnzymeFix Low Activity

References
  • Enhancement of laccase activity by pre-incubation with organic solvents. Source: National Institutes of Health (NIH) / PMC. Link:[Link]

  • Oxidation of Coniferyl Alcohol Catalyzed by Laccases from Trametes versicolor. Source: Acta Chimica Slovenica. Link:[Link]

  • First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer... (Biphasic Strategy). Source: Frontiers in Chemistry. Link:[Link]

  • Effect of pH on the Dehydrogenative Polymerization of Monolignols. Source: ACS Omega. Link:[Link]

  • H2O2 generation during the auto-oxidation of coniferyl alcohol drives peroxidase activity. Source: FEBS Letters (PubMed).[3] Link:[Link]

Sources

Enhancing the stability of Coniferyl alcohol stock solutions

[1]

Topic: Enhancing the stability of Coniferyl alcohol stock solutions Audience: Researchers, Scientists, and Drug Development Professionals Last Updated: January 2026[1]

Introduction: The Instability Paradox

Coniferyl alcohol (4-hydroxy-3-methoxycinnamyl alcohol) is a fundamental monolignol, critical for lignin biosynthesis studies and pharmacological research.[1][2] However, its chemical structure presents a paradox: the very features that make it biologically active—its phenolic hydroxyl group and conjugated double bond system—render it highly susceptible to spontaneous oxidation and radical polymerization (dehydrogenation).

This guide replaces generic "store at -20°C" advice with a rigorous, mechanism-based protocol to prevent the formation of quinone methides and dimerization products (e.g., pinoresinol, dehydrodiconiferyl alcohol) that compromise experimental reproducibility.[1]

Module 1: Preparation & Solvent Selection (The Foundation)

Q: What is the absolute best solvent for long-term storage, and why?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for stock solutions.

  • The Mechanism: Ethanol, while a common solvent, is protic and can facilitate proton-transfer reactions that accelerate aging.[1] DMSO is a polar aprotic solvent.[1] It solvates the coniferyl alcohol molecules effectively while minimizing the hydrogen bonding networks that can stabilize transition states leading to polymerization.[1]

  • The Protocol: Prepare a high-concentration stock (e.g., 50–100 mM) in anhydrous DMSO.[1]

  • Critical Warning: DMSO is hygroscopic (absorbs water from air).[1] Water acts as a catalyst for radical coupling.[1] Always use fresh, high-grade DMSO and seal under inert gas.[1]

Q: Can I use Ethanol or Methanol?

A: Only for immediate use or short-term intermediates. Ethanol is acceptable for working solutions because it is less toxic to cells/enzymes than DMSO in high volumes.[1] However, for storage >1 week, ethanol stocks often show "pinking" (oxidation) faster than DMSO stocks due to higher oxygen solubility and protic nature.[1]

Q: What is the "Inert Gas Barrier" and is it mandatory?

A: Yes, it is mandatory for stability >24 hours. Coniferyl alcohol undergoes auto-oxidation in the presence of atmospheric oxygen.[1] You must displace the headspace air in your vial with Argon or Nitrogen.[1]

  • Argon vs. Nitrogen: Argon is heavier than air and settles over the liquid surface, providing a superior barrier compared to Nitrogen.[1]

Module 2: Storage & Environmental Control (The Variables)

Q: -20°C vs. -80°C: Does it really matter?

A: Yes. The kinetics of radical coupling are temperature-dependent. [1]

Storage StateTemperatureStability WindowNotes
Powder (Solid) -20°C3–4 YearsKeep desiccated.[1] Protect from light.[1][3]
DMSO Stock -80°C6–12 MonthsRecommended. Stops virtually all radical motion.[1]
DMSO Stock -20°C1 MonthAcceptable for active use.[1]
Aqueous Solution 4°C / RT< 24 HoursUnstable. Polymerization begins immediately.[1]
Q: Why did my frozen stock turn pink?

A: This is the "Pink Warning" of quinone methide formation. Even at low temperatures, if the vial was not purged with inert gas, dissolved oxygen facilitates the formation of phenoxy radicals.[1] These radicals couple to form dimers (like dehydrodiconiferyl alcohol) and quinone methides, which are often colored (pink/red/brown).[1]

  • Action: If the solution is pink, the effective concentration of monomeric coniferyl alcohol has dropped.[1] Discard and prepare fresh.

Module 3: Visualizing the Workflow

The following diagrams illustrate the decision logic for preparation and the chemical reality of degradation.

Diagram 1: The Stability Decision Tree

Coniferyl_Stability_WorkflowStartStart: Coniferyl Alcohol PowderSolvent_CheckSelect SolventStart->Solvent_CheckDMSOAnhydrous DMSO(Recommended)Solvent_Check->DMSOLong-term StockEthanolEthanol/MethanolSolvent_Check->EthanolIntermediateWaterAqueous BufferSolvent_Check->WaterWorking SolnGas_PurgePurge Headspace(Argon > Nitrogen)DMSO->Gas_PurgeEthanol->Gas_PurgeImmediateImmediate Use Only(< 24 Hours)Water->ImmediateStorage_TempSelect Storage TempGas_Purge->Storage_TempDeep_Freeze-80°C Storage(6-12 Months)Storage_Temp->Deep_FreezeBest PracticeFreezer-20°C Storage(< 1 Month)Storage_Temp->FreezerAcceptable

Caption: Optimal workflow for maximizing the half-life of Coniferyl Alcohol stocks.

Diagram 2: The Degradation Cascade (Mechanism)

Degradation_MechanismCAConiferyl Alcohol(Monomer)OxidationOxidation Trigger(O2, Light, pH > 7)CA->OxidationRadicalPhenoxy RadicalOxidation->RadicalH-atom abstractionCouplingRadical Coupling(Polymerization)Radical->CouplingKinetic InstabilityProductsDimers & Oligomers(Pink/Brown Precipitate)Coupling->ProductsIrreversible

Caption: The pathway from stable monomer to oxidized polymer.[1] Blocking the 'Oxidation Trigger' is key.

Module 4: Quality Control (Self-Validating Systems)

Q: How do I validate the concentration of my stock before use?

A: Use UV-Vis Spectroscopy. Do not rely on weight alone, as the powder may have absorbed water.[1]

The Validation Protocol:

  • Dilution: Dilute a small aliquot of your stock into Ethanol or Methanol (e.g., 1:1000 dilution) to reach a concentration range of 10–50 µM.

  • Scan: Run a UV-Vis scan from 220 nm to 350 nm.

  • Check Peak: Look for the characteristic absorption maximum (

    
    ) at 266 nm  [1].[1][2]
    
  • Check Purity: A significant shoulder or new peak appearing >300 nm suggests the formation of quinones or conjugated dimers (degradation).[1]

  • Calculation: Use Beer-Lambert Law (

    
    ).[1]
    
    • If a specific

      
       is not provided by your CoA, use a reference standard curve for precise quantification.[1]
      
Q: Troubleshooting Table
SymptomProbable CauseCorrective Action
Solution turns Pink/Red Auto-oxidation (Quinone formation)Discard. Do not use for kinetic assays.[1]
Precipitate Visible Polymerization (Lignol formation)Discard. Sonication will not reverse chemical bonding.[1]

shifts > 5nm
pH change or solvent contaminationEnsure solvent is neutral.[1] Re-check buffer pH.
Low Absorbance at 266nm Degradation or Hydration errorRe-calculate concentration assuming partial degradation.

References

  • Himsley, L. et al. (2009).[1] Spectroscopic Analyses of the Biofuels-Critical Phytochemical Coniferyl Alcohol. NIH PubMed Central.[1] Retrieved from [Link]

Validation & Comparative

"Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-" vs. eugenol: a comparative study

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Bioactivity, Stability, and Therapeutic Potential

Executive Summary

This guide provides a technical comparison between Coniferyl Alcohol (Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-) and Eugenol (4-Allyl-2-methoxyphenol). While both are methoxylated phenylpropanoids derived from the shikimate pathway, their structural differences—specifically the conjugation of the side chain and the terminal functional group—dictate vastly different physicochemical behaviors and biological fates.

  • Coniferyl Alcohol: A metabolic intermediate.[1] It is a monolithic precursor primarily destined for polymerization into lignin.[2] It is hydrophilic (relative to eugenol), reactive, and prone to oxidative coupling.

  • Eugenol: A metabolic end-product. It is a lipophilic, volatile essential oil component evolved for plant defense, exhibiting high membrane permeability and stable antioxidant activity.

Part 1: Chemical Identity & Structural Divergence

The core difference lies in the C3 side chain. Coniferyl alcohol possesses a conjugated double bond (


) and a terminal hydroxyl group (

), whereas eugenol possesses a non-conjugated allylic double bond (

) and lacks the terminal alcohol.
Table 1: Physicochemical Profile Comparison[3][4]
FeatureConiferyl AlcoholEugenol
IUPAC Name 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol4-Allyl-2-methoxyphenol
CAS Number 458-35-597-53-0
Molecular Weight 180.20 g/mol 164.20 g/mol
Side Chain 3-hydroxy-1-propenyl (Conjugated)Allyl (Non-conjugated)
LogP (Lipophilicity) ~1.1 – 1.3~2.27
Physical State (RT) Crystalline Solid (MP: 74–76°C)Oily Liquid (MP: -9°C)
Solubility Moderate in water; High in ethanolLow in water; Miscible in oils/ethanol
Primary Biological Role Lignin monomer (Monolignol)Defense compound (Antimicrobial/Antioxidant)
Biosynthetic Relationship

Eugenol is biosynthetically downstream of coniferyl alcohol.[1][5] The pathway involves the reduction of ferulic acid to coniferyl alcohol, which is then acetylated and reduced to form eugenol.[6] This reduction removes the terminal oxygen, significantly increasing lipophilicity.

Biosynthesis Phe Phenylalanine Fer Ferulic Acid Phe->Fer General Phenylpropanoid Pathway ConAld Coniferaldehyde Fer->ConAld CCR (Cinnamoyl-CoA Reductase) ConAlc Coniferyl Alcohol (Target A) ConAld->ConAlc CAD (Cinnamyl Alcohol Dehydrogenase) ConAcet Coniferyl Acetate ConAlc->ConAcet CFAT (Coniferyl Alcohol Acetyltransferase) Lig Lignin Polymer ConAlc->Lig Peroxidase/Laccase (Oxidative Polymerization) Eug Eugenol (Target B) ConAcet->Eug EGS (Eugenol Synthase) NADPH-dependent reduction

Figure 1: Biosynthetic divergence. Coniferyl alcohol is the central hub; it either polymerizes into structural lignin (structural sink) or is enzymatically reduced to eugenol (defense sink).

Part 2: Comparative Performance – Antioxidant Activity[7][8][9]

Both molecules act as chain-breaking antioxidants via Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group. However, their stability differs.

  • Eugenol: The allylic double bond allows for delocalization of the phenoxy radical, but the molecule remains stable enough to act as a persistent scavenger.

  • Coniferyl Alcohol: The conjugated system allows for extensive resonance stabilization of the radical (quinone methide formation). However, this radical is highly reactive and tends to cross-link (dimerize) rather than simply terminating a ROS chain, potentially leading to pro-oxidant effects in high concentrations if not sequestered.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol validates the comparative Hydrogen Donating Ability (HDA) of both phenols.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) (0.1 mM in Methanol).

  • Test Compounds: Coniferyl Alcohol and Eugenol (Stock: 10 mM in Methanol).

  • Positive Control: Ascorbic Acid or Trolox.

Workflow:

  • Preparation: Prepare serial dilutions of Coniferyl Alcohol and Eugenol (10 µM to 500 µM).

  • Reaction: In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    

Expected Results:

  • Eugenol: IC50 typically ranges 10–20 µg/mL (approx 60–120 µM). It shows a stable bleaching effect.

  • Coniferyl Alcohol: IC50 is often comparable or slightly lower (more potent) due to the conjugated side chain facilitating electron delocalization. However, kinetic analysis often reveals a rapid initial drop followed by a plateau or turbidity due to polymerization products precipitating in the well.

Part 3: Cytotoxicity & Drug Development Potential

This is the domain where the two molecules diverge most significantly.

  • Eugenol (The Drug Candidate): Due to its lipophilicity (LogP ~2.27), eugenol easily penetrates cell membranes. It targets the nuclear envelope and mitochondria, inducing apoptosis in cancer lines (HeLa, MCF-7, Melanoma) via the intrinsic mitochondrial pathway (Bcl-2 downregulation).

  • Coniferyl Alcohol (The Metabolite): Being more polar (LogP ~1.3) and chemically unstable, it has poor bioavailability as a free monomer. In cell culture media, it may auto-oxidize. Its cytotoxicity is generally lower than eugenol's unless converted to lignans (dimers) like pinoresinol, which have distinct biological activities.

Experimental Protocol: MTT Cell Viability Assay

To differentiate the cytotoxic potency on human cancer cells (e.g., HeLa or MCF-7).[7]

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with increasing concentrations (0–500 µM) of Eugenol and Coniferyl Alcohol.

    • Critical Step: Dissolve Coniferyl Alcohol in DMSO immediately before use to prevent polymerization.

  • Incubation: 24h and 48h time points.

  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

Data Interpretation:

  • Eugenol: Expect a dose-dependent decrease in viability with an IC50 ~200–350 µM (depending on cell line).

  • Coniferyl Alcohol: Expect significantly higher IC50 values (>500 µM) or inconsistent results due to media interaction. If toxicity is observed, verify if it is due to the monomer or oxidative byproducts (quinones).

Mechanism Eug Eugenol Membrane Cell Membrane (Lipid Bilayer) Eug->Membrane High Permeability (LogP 2.27) ROS ROS Scavenging (Antioxidant) Eug->ROS Stable Radical Con Coniferyl Alcohol Con->Membrane Low Permeability (LogP 1.3) Con->ROS Reactive Radical Polymer Extracellular Polymerization Con->Polymer Auto-oxidation Apoptosis Mitochondrial Apoptosis (Bax/Bcl-2) Membrane->Apoptosis Intracellular Accumulation

Figure 2: Pharmacological fate. Eugenol penetrates membranes to induce apoptosis; Coniferyl alcohol tends to polymerize extracellularly or scavenge ROS sacrificially.

Part 4: Synthesis & Stability Considerations

For researchers synthesizing derivatives or using these as starting materials:

  • Storage:

    • Eugenol: Stable at Room Temperature. Store in amber glass to prevent slow photo-oxidation.

    • Coniferyl Alcohol: Unstable. Must be stored at -20°C under Argon/Nitrogen. It turns pink/red upon oxidation (formation of quinones) and polymerizes to a white solid (synthetic lignin/DHP).

  • Reactivity:

    • Eugenol undergoes Claisen rearrangement and can be nitrated/halogenated at the ortho position to the hydroxyl.

    • Coniferyl alcohol is prone to 1,4-addition (Michael addition) at the

      
      -carbon of the side chain due to the conjugated enone system formed after radicalization.
      
References
  • Koeduka, T., et al. (2006). "Eugenol synthase, a unique p-coumaryl alcohol dehydrogenase, in basil and petunia." Proceedings of the National Academy of Sciences, 103(25), 9728-9733.

  • Gülçin, İ. (2011). "Antioxidant activity of eugenol: A structure-activity relationship study." Journal of Medicinal Food, 14(9), 975-985.

  • Vogt, T. (2010). "Phenylpropanoid Biosynthesis." Molecular Plant, 3(1), 2-20.

  • Jaganathan, S. K., & Supriyanto, E. (2012). "Antiproliferative and molecular mechanism of eugenol-induced apoptosis in cancer cells." Molecules, 17(6), 6290-6304.

  • Ralph, J., et al. (2004). "Lignins: Natural polymers from monolignols." Phytochemistry Reviews, 3, 29-60. (Reference for Coniferyl Alcohol polymerization).

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-
Reactant of Route 2
Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-

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